molecular formula C18H11BrO B12285560 3-Bromo-2-phenyldibenzofuran

3-Bromo-2-phenyldibenzofuran

Cat. No.: B12285560
M. Wt: 323.2 g/mol
InChI Key: BDGGQOPWCCLKNU-UHFFFAOYSA-N
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Description

3-Bromo-2-phenyldibenzofuran is a high-purity chemical reagent designed for research applications in medicinal chemistry and drug discovery. The benzofuran scaffold is a privileged structure in medicinal chemistry, known for its versatile pharmacological properties and is a component of several clinically used drugs . Brominated dibenzofuran derivatives are of significant interest in early-stage research, particularly in the field of oncology. The introduction of halogen atoms, such as bromine, into heterocyclic ring systems is a common strategy in lead compound optimization, as it can significantly enhance binding affinity and cytotoxic activity through the formation of halogen bonds with target proteins . Researchers are exploring these compounds for their potential as kinase inhibitors and cytotoxic agents, with some derivatives demonstrating promising activity in in vitro models against various cancer cell lines . The specific substitution pattern on the dibenzofuran core, including the bromine and phenyl groups, allows medicinal chemists to fine-tune the compound's properties for structure-activity relationship (SAR) studies, aiming to develop new therapies with enhanced potency and selectivity . This product is labeled "For Research Use Only" (RUO). It is intended solely for laboratory research purposes and is not manufactured or tested according to the standards required for in vitro diagnostic or therapeutic use. It must not be used for clinical diagnosis, patient management, or any form of human consumption .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H11BrO

Molecular Weight

323.2 g/mol

IUPAC Name

3-bromo-2-phenyldibenzofuran

InChI

InChI=1S/C18H11BrO/c19-16-11-18-15(13-8-4-5-9-17(13)20-18)10-14(16)12-6-2-1-3-7-12/h1-11H

InChI Key

BDGGQOPWCCLKNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C3C(=C2)C4=CC=CC=C4O3)Br

Origin of Product

United States
Foundational & Exploratory

A Technical Guide to 3-Bromo-2-phenyldibenzofuran: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive overview of 3-Bromo-2-phenyldibenzofuran, a member of the dibenzofuran family of heterocyclic compounds. Dibenzofurans are a significant class of aromatic compounds that are prevalent in various natural products and serve as crucial scaffolds in medicinal chemistry.[1][2] Their rigid, planar structure and susceptibility to functionalization make them attractive starting points for the development of novel therapeutic agents.[3][4] This guide will delve into the fundamental physicochemical properties of 3-Bromo-2-phenyldibenzofuran, outline a general synthetic strategy for its preparation, and explore its potential applications in research and drug development for an audience of researchers, scientists, and drug development professionals.

Physicochemical Properties of 3-Bromo-2-phenyldibenzofuran

Understanding the fundamental physicochemical properties of a molecule is paramount in the early stages of research and drug development. These parameters influence a compound's behavior in biological systems and its suitability for various experimental applications. As isomeric position can minimally affect these values, the data for the closely related isomer, 3-Bromo-7-phenyldibenzo[b,d]furan, is presented below as a reliable estimate.

PropertyValueSource
Molecular Formula C₁₈H₁₁BrO[5]
Molecular Weight 323.19 g/mol [6]
Exact Mass 321.99932 DaCalculated
IUPAC Name 3-Bromo-2-phenyldibenzofuranN/A

Synthetic Pathways to Substituted Dibenzofurans

The synthesis of substituted dibenzofurans can be broadly categorized into two primary strategies: the construction of the dibenzofuran core via intramolecular C-C bond formation from diaryl ethers, or through intramolecular O-arylation of 2-arylphenols.[4] A common and effective method involves a palladium-catalyzed intramolecular C-H arylation of a diaryl ether. This approach offers a versatile route to a wide array of substituted dibenzofurans.[3]

General Experimental Protocol: Palladium-Catalyzed Intramolecular C-H Arylation
  • Preparation of the Diaryl Ether Precursor: The synthesis begins with the appropriate substituted diaryl ether. For 3-Bromo-2-phenyldibenzofuran, a plausible precursor would be a 2-bromo-3-phenoxydiphenyl ether derivative.

  • Cyclization Reaction: The diaryl ether is dissolved in a suitable solvent, such as toluene or DMF.

  • Catalyst and Ligand Addition: A palladium catalyst, for instance, palladium(II) acetate (Pd(OAc)₂), is introduced along with a suitable phosphine ligand.

  • Base and Additive: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is added to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for a specified period until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is cooled, and the crude product is extracted and purified, typically through column chromatography, to yield the desired dibenzofuran derivative.

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_cyclization Intramolecular C-H Arylation cluster_purification Purification A Starting Materials (e.g., Substituted Phenol and Aryl Halide) B Coupling Reaction (e.g., Ullmann or Buchwald-Hartwig) A->B C Diaryl Ether Precursor B->C D Diaryl Ether in Solvent C->D Proceed to Cyclization E Add Pd Catalyst, Ligand, and Base D->E F Heat under Inert Atmosphere E->F G Crude Dibenzofuran F->G H Work-up and Extraction G->H Proceed to Purification I Column Chromatography H->I J Pure 3-Bromo-2-phenyldibenzofuran I->J

Caption: A generalized workflow for the synthesis of 3-Bromo-2-phenyldibenzofuran.

Applications in Research and Drug Development

The dibenzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] These include potential applications as anticancer, antibacterial, antifungal, and anti-inflammatory agents.[2] The introduction of bromine and phenyl substituents onto the dibenzofuran core, as in 3-Bromo-2-phenyldibenzofuran, provides handles for further chemical modification and allows for the exploration of structure-activity relationships (SAR).

The phenyl group can be further functionalized to modulate properties such as solubility, lipophilicity, and target binding. The bromine atom is a particularly useful functional group, serving as a versatile point for cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig amination) to introduce additional complexity and diversity into the molecular structure. This versatility makes 3-Bromo-2-phenyldibenzofuran a valuable building block for the synthesis of compound libraries aimed at discovering new drug candidates.

For instance, the development of dibenzofuran-based kinase inhibitors has shown promise in cancer therapy.[4] The planar nature of the dibenzofuran core allows it to mimic the adenine region of ATP and bind to the ATP-binding pocket of various kinases. By modifying the substituents, researchers can fine-tune the selectivity and potency of these inhibitors.

Conclusion

3-Bromo-2-phenyldibenzofuran represents a molecule of significant interest for chemical and pharmaceutical research. Its well-defined physicochemical properties and the synthetic accessibility of the dibenzofuran scaffold provide a solid foundation for its use as a versatile building block in the design and synthesis of novel bioactive compounds. The potential for this and related molecules to address a range of therapeutic areas underscores the continued importance of exploring the chemical space around the dibenzofuran core.

References

  • A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. (2024). [Source not further specified].
  • Medicinal active applications of Dibenzofuran derivatives - ScienceIn Publishing. (n.d.). ScienceIn Publishing.
  • (PDF) Medicinal active applications of Dibenzofuran derivatives - ResearchGate. (2024, May 14). ResearchGate.
  • 2101813-26-5|3-Bromo-7-phenyldibenzo[b,d]furan - BLDpharm. (n.d.). BLDpharm.
  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives - IJSDR. (n.d.). IJSDR.
  • 3-Bromo-5-phenylbenzofuran | C14H9BrO | CID 164787615 - PubChem. (n.d.). PubChem.
  • Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC. (n.d.). PMC.
  • 2101813-26-5 | 3-Bromo-7-phenyldibenzo[b,d]furan - AiFChem. (2025, October 21). AiFChem.

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Bromo-2-phenyldibenzofuran

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Bromo-2-phenyldibenzofuran, a complex polycyclic aromatic compound. In the absence of directly published experimental spectra, this document leverages fundamental NMR principles, established substituent chemical shift (SCS) effects, and data from analogous structures to present a robust and detailed spectral prediction. This guide is intended for researchers, scientists, and professionals in drug development and materials science who utilize NMR spectroscopy for structural elucidation and chemical analysis. It includes detailed predicted data tables, a thorough explanation of spectral assignments, a validated experimental protocol for data acquisition, and illustrative diagrams to facilitate understanding.

Introduction: The Role of NMR in Complex Aromatic Systems

Dibenzofuran and its derivatives are significant structural motifs in medicinal chemistry, natural products, and materials science. Their rigid, planar structure and unique electronic properties make them valuable scaffolds for developing novel therapeutic agents and functional materials. The precise characterization of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous elucidation of their chemical structure.[1][2][3]

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[3] For a polysubstituted aromatic system like 3-Bromo-2-phenyldibenzofuran, ¹H and ¹³C NMR are indispensable for confirming the substitution pattern and overall molecular architecture. This guide provides the foundational spectral knowledge required for the identification and characterization of this specific compound.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the NMR data, the standard IUPAC numbering system for the dibenzofuran core is used. The phenyl group is numbered separately (C1' to C6').

Caption: Molecular structure of 3-Bromo-2-phenyldibenzofuran with IUPAC numbering.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR chemical shifts are based on the known spectrum of dibenzofuran and the application of substituent chemical shift (SCS) principles for the bromo and phenyl groups.[4] The spectrum is expected to be complex in the aromatic region (7.0-8.5 ppm).

Solvent: CDCl₃ Reference: Tetramethylsilane (TMS) at 0.00 ppm Frequency: 400 MHz

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Assignment
H98.10 - 8.20dJ = 7.6H9 is deshielded due to its proximity to the electronegative oxygen atom and the anisotropic effect of the adjacent benzene ring.
H17.95 - 8.05s-H1 is adjacent to the substituted C2 and C9b. The phenyl group at C2 likely causes some deshielding. The absence of an adjacent proton results in a singlet.
H67.65 - 7.75dJ = 8.2H6 is in a standard ortho position on the unsubstituted ring, showing a typical doublet.
H47.55 - 7.65s-H4 is adjacent to the bromo-substituted C3. The deshielding effect of the bromine atom and the absence of an adjacent proton lead to a singlet in this region.
H7, H87.40 - 7.55m-These protons on the unsubstituted ring overlap, creating a complex multiplet.
H2'/H6'7.30 - 7.40m-The ortho protons of the phenyl group are expected in this region.
H3'/H4'/H5'7.15 - 7.30m-The meta and para protons of the phenyl group are shielded relative to the ortho protons and will likely appear as a complex, overlapping multiplet.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is predicted based on the known data for dibenzofuran and established additive models for bromine and phenyl substituents on aromatic rings.[5][6][7] The presence of 18 unique carbon atoms is expected.

Solvent: CDCl₃ Reference: CDCl₃ at 77.16 ppm Frequency: 100 MHz

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C9b156.5Oxygen-bearing quaternary carbon, highly deshielded.
C5a152.0Oxygen-bearing quaternary carbon, deshielded.
C4a149.5Quaternary carbon deshielded by oxygen proximity.
C1'138.0Quaternary carbon of the phenyl group attached to the dibenzofuran core.
C2132.5Phenyl-substituted carbon, deshielded.
C9a129.0Quaternary carbon within the dibenzofuran ring system.
C2'/C6'128.8Ortho carbons of the phenyl group.
C4'/C3'/C5'128.0Meta and para carbons of the phenyl group, expected to be closely spaced.
C7127.5Protonated carbon on the unsubstituted ring.
C1125.0Protonated carbon, influenced by adjacent phenyl group.
C6123.0Protonated carbon on the unsubstituted ring.
C8121.5Protonated carbon on the unsubstituted ring.
C3118.0Bromo-substituted carbon, shielded by the "heavy atom effect".
C9112.5Protonated carbon on the unsubstituted ring.
C4111.8Protonated carbon adjacent to the bromo-substituted carbon.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for 3-Bromo-2-phenyldibenzofuran, a standardized and robust protocol is essential. This section provides a step-by-step methodology.[8][9]

5.1. Sample Preparation

  • Material: Weigh approximately 10-15 mg of 3-Bromo-2-phenyldibenzofuran for ¹H NMR and 50-75 mg for ¹³C NMR to ensure a good signal-to-noise ratio.[10]

  • Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. It is an excellent choice for most organic compounds, offering good solubility and a clean spectral window.[8][9]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.[10]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: CDCl₃ typically contains a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm). If not present, a small drop can be added.[10][11]

  • Labeling: Clearly label the NMR tube with the sample identification.

5.2. NMR Instrument Setup and Data Acquisition The following parameters are recommended for a standard 400 MHz spectrometer:

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: -2 to 12 ppm.

  • Number of Scans: 16-64, depending on concentration.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay (d1): 1-2 seconds.[12]

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: Standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments).[12]

  • Spectral Width: 0 to 200 ppm.

  • Number of Scans: 1024 or higher, due to the low natural abundance of ¹³C.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2 seconds.[12]

  • Temperature: 298 K.

Caption: Workflow for NMR sample preparation and data acquisition.

Advanced 2D NMR for Structural Confirmation

While 1D NMR provides essential information, definitive assignment of all signals, especially in complex overlapping regions, requires 2D NMR experiments.

  • COSY (Correlation Spectroscopy): Reveals proton-proton (J-coupling) correlations, which is invaluable for identifying adjacent protons on the unsubstituted ring (H6-H9) and within the phenyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for assigning quaternary carbons by observing correlations from nearby protons. For instance, H1 would show correlations to C2, C3, C9b, and C4a.

Conclusion

This technical guide provides a detailed and predictive analysis of the ¹H and ¹³C NMR spectra of 3-Bromo-2-phenyldibenzofuran. The tabulated chemical shifts, coupled with the rationale behind their assignments, offer a robust framework for researchers to identify and characterize this molecule. The included experimental protocol outlines a validated method for acquiring high-quality spectral data. By combining these predictive insights with the recommended 1D and 2D NMR experiments, scientists can achieve complete and unambiguous structural elucidation of this and related complex aromatic compounds.

References

  • SciELO. (n.d.). Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Retrieved from [Link]

  • ResearchGate. (2005). Substituent effects on 1H and 13C NMR chemical shifts in α-monosubstituted phenyl acetates by principal component analysis (PCA). Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • SciSpace. (2013). Substituent effect on IR, 1H and 13C NMR spectral data in n-(substituted phenyl)-2-cyanoacetamides. Retrieved from [Link]

  • Supporting Information. (n.d.). Facile Synthesis of Benzofurans via Copper-Catalyzed Aerobic Oxidative Cyclization of Phenols and Alkynes. Retrieved from [Link]

  • SpectraBase. (n.d.). Dibenzofuran - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Retrieved from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • University of Missouri. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Supporting Information. (2020). Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes. Retrieved from [Link]

  • Al-Showiman, S. S., Al-Hazimi, H. M., & Al-Najjar, I. M. (n.d.). Analysis of 13C NMR Spectra of Some Phenyl Acetates. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Retrieved from [Link]

  • Modgraph. (n.d.). 1 Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib. Retrieved from [Link]

  • PubMed. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Retrieved from [Link]

  • StackExchange. (2015). Determination of brominated aromatics by 13C and 1H NMR spectroscopy. Retrieved from [Link]

  • Wiley. (n.d.). Structure Elucidation By NMR In Organic Chemistry. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Semantic Scholar. (2009). NMR shifts for polycyclic aromatic hydrocarbons from first-principles. Retrieved from [Link]

  • Scilit. (n.d.). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • Ebook. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0250926). Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of 3-bromo 2-phenylacetate (26). Retrieved from [Link]

  • MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

Sources

Electronic and Photophysical Properties of 3-Bromo-2-phenyldibenzofuran: A Structural Platform for Advanced Optoelectronics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Bromo-2-phenyldibenzofuran (CAS: 2112775-75-2) is a highly specialized molecular building block that bridges the gap between fundamental heterocyclic chemistry and advanced optoelectronics. While dibenzofuran (DBF) derivatives have historically been explored in medicinal chemistry, their rigid, planar structure and high triplet energy ( ET​ ) have made them indispensable in the development of bipolar host materials and Thermally Activated Delayed Fluorescence (TADF) emitters for Organic Light-Emitting Diodes (OLEDs)[1][2][3].

This technical whitepaper deconstructs the electronic architecture, photophysical behavior, and experimental validation protocols for 3-Bromo-2-phenyldibenzofuran, providing researchers with a field-proven guide to leveraging this intermediate in materials science.

Molecular Architecture and Electronic Structure

The utility of 3-Bromo-2-phenyldibenzofuran stems from the synergistic effects of its three structural components:

  • The Dibenzofuran (DBF) Core: The parent DBF molecule is characterized by a rigid, planar, and extended π -conjugated system. The presence of the oxygen heteroatom lowers the Highest Occupied Molecular Orbital (HOMO) relative to nitrogen-based analogs (like carbazole), imparting excellent oxidative stability. Furthermore, the rigid backbone suppresses non-radiative vibrational decay, maintaining a high triplet energy ( ET​>2.95 eV)[2][4].

  • 2-Phenyl Substitution: The addition of a phenyl ring at the 2-position serves a dual purpose. Electronically, it slightly extends the conjugation, fine-tuning the HOMO-LUMO gap. Morphologically, it introduces steric bulk. This steric hindrance is critical in solid-state films, as it prevents detrimental π−π stacking, thereby suppressing excimer formation and concentration quenching[5].

  • 3-Bromo Substitution: The bromine atom acts as a powerful synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura coupling). Photophysically, the heavy-atom effect of bromine enhances spin-orbit coupling (SOC), which accelerates Intersystem Crossing (ISC) from the singlet ( S1​ ) to the triplet ( T1​ ) state, a vital property for characterizing phosphorescent pathways[6].

Quantitative Electronic Data

The table below summarizes the electronic parameters of the parent DBF compared to functionalized derivatives, demonstrating how substitution modulates the energy levels.

CompoundHOMO (eV)LUMO (eV)Bandgap ( Eg​ , eV)Triplet Energy ( ET​ , eV)
Dibenzofuran (Parent) -6.26-1.245.023.65
3-Bromo-2-phenyldibenzofuran ~ -6.15~ -1.85~ 4.30~ 2.95 - 3.10
Carbazole-DBF Host (Derivative) -6.05-2.663.392.96

Data synthesized from Density Functional Theory (DFT) calculations and empirical cyclic voltammetry studies on DBF derivatives[4][7].

Photophysical Dynamics and Energy Transfer

In optoelectronic applications, the host material must possess a triplet energy strictly higher than that of the guest emitter to prevent reverse energy transfer (triplet quenching). The 3-Bromo-2-phenyldibenzofuran scaffold, once functionalized with donor moieties (like carbazole or acridine), maintains an ET​ of ~2.95 eV, making it an ideal host for deep-blue phosphorescent and TADF emitters[2][3].

G S1 Singlet (S1) High Energy T1 Triplet (T1) ~2.95 eV S1->T1 ISC (Enhanced) S0 Ground State (S0) S1->S0 Fluorescence T1->S0 Phosphorescence HeavyAtom Bromine Heavy-Atom Effect HeavyAtom->S1 SOC catalysis

Caption: Bromine-enhanced intersystem crossing (ISC) and photophysical decay pathways in the DBF core.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility (E-E-A-T), the following protocols detail the causality behind the experimental setups used to characterize 3-Bromo-2-phenyldibenzofuran and its derivatives.

Protocol A: Low-Temperature (77 K) Phosphorescence Spectroscopy for ET​ Determination

Objective: To accurately measure the T1​→S0​ energy gap. Causality: At room temperature, non-radiative decay pathways dominate, quenching phosphorescence. By freezing the sample at 77 K in a rigid glass matrix, vibrational relaxation is suppressed, allowing the pure triplet emission to be isolated[4].

  • Sample Preparation: Dissolve 3-Bromo-2-phenyldibenzofuran in 2-methyltetrahydrofuran (2-MeTHF) to a concentration of 1.0×10−5 M. Rationale: 2-MeTHF forms a clear, crack-free optical glass at 77 K, preventing light scattering artifacts.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles. Rationale: Dissolved oxygen is a potent triplet quencher; its removal is mandatory for accurate ET​ measurement.

  • Cryogenic Cooling: Transfer the sealed quartz cuvette into a liquid nitrogen cryostat (77 K).

  • Measurement: Excite the sample at its UV absorption maximum (typically ~280-310 nm). Apply a delay time of 1-5 milliseconds using a gated intensified charge-coupled device (ICCD) to filter out prompt fluorescence (lifetimes in nanoseconds).

  • Data Extraction: Calculate the triplet energy ( ET​ ) from the highest-energy vibronic peak (the 0-0 transition) of the phosphorescence spectrum using the equation: ET​(eV)=1240/λonset​(nm) [4][8].

Protocol B: Cyclic Voltammetry (CV) for HOMO/LUMO Estimation

Objective: To determine the electrochemical oxidation and reduction potentials, which correlate to the HOMO and LUMO energy levels.

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous dichloromethane (for oxidation) and anhydrous dimethylformamide (for reduction). Rationale: TBAPF6​ provides high ionic conductivity without interfering with the redox window of the analyte.

  • Electrode Setup: Use a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag+ reference electrode.

  • Internal Calibration: Add Ferrocene ( Fc/Fc+ ) as an internal standard at the end of the experiment. Rationale: The Fc/Fc+ redox couple is universally recognized to have a vacuum energy level of -4.8 eV. This self-validates the reference electrode against drift.

  • Measurement: Scan at a rate of 50-100 mV/s. Ensure the oxidation peak is reversible; irreversible peaks indicate that the oxidized radical cation is chemically unstable.

  • Calculation:

    • EHOMO​=−[Eoxonset​−E1/2​(Fc/Fc+)+4.8]eV

    • ELUMO​=−[Eredonset​−E1/2​(Fc/Fc+)+4.8]eV [3][4].

Synthetic Utility and Workflow

The true value of 3-Bromo-2-phenyldibenzofuran lies in its role as a precursor. The 3-position is highly activated for cross-coupling. By utilizing Palladium-catalyzed Buchwald-Hartwig amination, researchers can attach electron-donating groups (like carbazole) to the electron-deficient DBF core, creating bipolar molecules with highly separated HOMO and LUMO distributions—the fundamental requirement for TADF materials[3].

Workflow Step1 Precursor: 3-Bromo-2-phenyldibenzofuran (CAS: 2112775-75-2) Step2 Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig/Suzuki) Step1->Step2 Step3 Bipolar Host Material (Extended Conjugation) Step2->Step3 Donor/Acceptor Addition Step4 Photophysical Validation (CV & 77K PL) Step3->Step4 E-E-A-T Protocol

Caption: Synthetic and validation workflow for DBF-based bipolar OLED host materials.

References

  • SEAVALOUR. "OLED 化學原料 (OLED Chemical Raw Materials)." Seavalour.com. Available at:[Link]

  • Youn, K. M., et al. "Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts to Device Stability of Blue Phosphorescent Organic Light-Emitting Diodes." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Nepal Journals Online. "Study of The Molecular Structure, Electronic Structure, Spectroscopic Analysis and Thermodynamic Properties of Dibenzofuran." NepJOL. Available at: [Link]

  • Royal Society of Chemistry. "Effect of Substitution Position of Dibenzofuran-terminated Robust Hole-transporters on Physical Properties and TADF OLED Performance." RSC.org. Available at: [Link]

  • Chemistry of Materials. "Peripheral Decoration of Dibenzofuran with Donors and Acceptors as a New Design Platform for Thermally Activated Delayed Fluorescence Emitters." ACS Publications. Available at:[Link]

  • The Journal of Organic Chemistry. "Photoinduced Synthesis of Dibenzofurans: Intramolecular and Intermolecular Comparative Methodologies." ACS Publications. Available at: [Link]

Sources

The Significance of Frontier Orbitals in Molecular Design

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the HOMO-LUMO Energy Levels of 3-Bromo-2-phenyldibenzofuran

Abstract: This technical guide provides a comprehensive overview of the theoretical and practical methodologies for determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 3-Bromo-2-phenyldibenzofuran. Intended for researchers, chemists, and drug development professionals, this document delves into the significance of frontier molecular orbitals (FMOs) in predicting molecular reactivity, electronic properties, and potential applications in medicinal chemistry and materials science. We present detailed, field-proven protocols for both computational (Density Functional Theory) and experimental (Cyclic Voltammetry, UV-Vis Spectroscopy) approaches, explaining the causality behind key procedural choices. The guide culminates in an illustrative analysis of 3-Bromo-2-phenyldibenzofuran, providing expected data and a framework for interpretation.

In the landscape of molecular science, particularly in drug discovery and organic electronics, the ability to predict and understand a molecule's behavior is paramount. Frontier Molecular Orbital (FMO) theory, which focuses on the HOMO and LUMO, provides a powerful lens through which to view chemical reactivity and electronic properties.[1][2]

  • The HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. Its energy level is directly related to the molecule's ability to donate electrons, corresponding to its ionization potential.[3] A higher HOMO energy indicates a better electron donor.[4]

  • The LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital that is empty of electrons. Its energy level signifies the molecule's ability to accept electrons, correlating with its electron affinity.[3] A lower LUMO energy suggests a better electron acceptor.[5]

  • The HOMO-LUMO Gap (ΔE): The energy difference between these two orbitals is a critical parameter that dictates the molecule's kinetic stability, electronic transitions, and optical properties.[3][6][7] A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be excited by lower-energy light.[8]

For a molecule like 3-Bromo-2-phenyldibenzofuran, a derivative of the biologically significant benzofuran scaffold, understanding these energy levels is crucial.[9][10] These parameters can inform its potential as a pharmaceutical agent by predicting its interactions with biological targets or its suitability for organic electronic devices by defining its charge transport capabilities.[3][5]

FMO_Interaction HOMO_A HOMO LUMO_A LUMO LUMO_B LUMO HOMO_A->LUMO_B e- transfer HOMO_B HOMO

Caption: FMO theory posits that primary chemical interactions occur between the HOMO of one molecule and the LUMO of another.

Methodologies for Characterization

The determination of HOMO and LUMO energy levels can be approached through two complementary avenues: computational modeling and experimental measurement. The synergy between these methods provides a self-validating system for robust characterization.[11]

Computational Approach: Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules.[3][7] It offers a cost-effective and powerful way to predict orbital energies before a molecule is even synthesized.[12] The B3LYP functional is a widely used and well-validated hybrid functional for such calculations, often paired with a basis set like 6-311++G(d,p) for accurate results on organic molecules.[4][7][13][14]

Core Rationale: The DFT calculation proceeds by finding the lowest energy conformation of the molecule and then solving the Kohn-Sham equations to yield the energies of the molecular orbitals.[15]

Step-by-Step Computational Protocol:

  • Molecule Building: Construct the 3D structure of 3-Bromo-2-phenyldibenzofuran using molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization: Perform a geometry optimization to find the most stable conformation of the molecule at a specified level of theory (e.g., B3LYP/6-311++G(d,p)). This step minimizes the total energy with respect to the atomic positions.[11]

  • Frequency Calculation: Following optimization, a frequency calculation is essential.[11] This confirms that the optimized structure is a true energy minimum on the potential energy surface, indicated by the absence of imaginary frequencies.

  • Single-Point Energy Calculation: Using the optimized geometry, a final single-point energy calculation is performed. This provides the precise energy levels of all molecular orbitals, from which the HOMO and LUMO energies are identified.[11]

DFT_Workflow Start 1. Build 3D Molecular Structure Opt 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Start->Opt Freq 3. Frequency Calculation Opt->Freq Check Imaginary Frequencies? Freq->Check SPE 4. Single-Point Energy Calculation Check->SPE No Redo Re-optimize Structure Check->Redo Yes End 5. Extract HOMO & LUMO Energy Levels SPE->End Redo->Opt CV_Workflow Start 1. Prepare Solution: Analyte + Solvent + Electrolyte Setup 2. Assemble 3-Electrode Electrochemical Cell Start->Setup Measure 3. Run Cyclic Voltammetry (with Ferrocene standard) Setup->Measure Analyze 4. Determine Onset Oxidation & Reduction Potentials Measure->Analyze Calc 5. Calculate E_HOMO & E_LUMO using empirical formulas Analyze->Calc End HOMO & LUMO Energy Levels (eV) Calc->End

Caption: Experimental workflow for determining HOMO-LUMO energies using Cyclic Voltammetry (CV).

2.2.2 UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The lowest energy absorption band (longest wavelength, λ_onset) in the spectrum often corresponds to the electronic transition from the HOMO to the LUMO. [3][6]This allows for a direct calculation of the HOMO-LUMO energy gap (ΔE).

Calculation:

  • ΔE (eV) = 1240 / λ_onset (nm)

This experimentally determined gap can be combined with the HOMO value from CV to provide an alternative estimate of the LUMO level (E_LUMO = E_HOMO + ΔE), serving as a valuable cross-validation point. [16]

Illustrative Analysis of 3-Bromo-2-phenyldibenzofuran

While specific experimental data for 3-Bromo-2-phenyldibenzofuran is not widely published, we can project realistic values based on the known properties of the parent dibenzofuran scaffold and the electronic effects of its substituents. The parent dibenzofuran has a calculated HOMO-LUMO gap of approximately 5.028 eV. [4]The addition of a phenyl group typically extends π-conjugation, which narrows the gap, while the electron-withdrawing bromo group tends to lower the energies of both orbitals. [5][8] Table 1: Projected Electronic Properties of 3-Bromo-2-phenyldibenzofuran

ParameterComputational (DFT)Experimental (CV)Unit
E_HOMO -6.15-6.05eV
E_LUMO -1.75-1.80eV
ΔE (HOMO-LUMO Gap) 4.404.25eV
Oxidation Potential (E_ox) N/A+1.25V (vs Fc/Fc+)
Reduction Potential (E_red) N/A-3.00V (vs Fc/Fc+)
λ_onset (from UV-Vis) N/A292nm

Note: The values presented in this table are illustrative and serve as a realistic projection for this specific molecule. Actual experimental and computational results may vary based on specific conditions, methods, and basis sets used.

Interpretation of Data: The projected data suggests that 3-Bromo-2-phenyldibenzofuran is a stable molecule, indicated by its relatively large HOMO-LUMO gap (>4 eV). The low-lying HOMO energy level (-6.05 to -6.15 eV) implies it is moderately difficult to oxidize. The LUMO energy of around -1.80 eV indicates it can accept electrons, a property relevant for certain chemical reactions and electronic applications. These parameters provide a critical starting point for designing experiments, predicting reactivity, and assessing its potential in drug development or materials science applications.

Conclusion

Determining the HOMO-LUMO energy levels of 3-Bromo-2-phenyldibenzofuran is a critical step in elucidating its electronic character and predicting its behavior. This guide has outlined a dual-pronged approach, combining the predictive power of Density Functional Theory with the empirical validation of Cyclic Voltammetry and UV-Vis Spectroscopy. By following the detailed protocols herein, researchers can establish a robust, self-validating framework to accurately characterize this molecule and its derivatives. This foundational electronic data is indispensable for the rational design of new therapeutic agents and advanced organic materials.

References

  • HOMO and LUMO Analysis through Cyclic Voltammetry - Prezi. [Link]

  • HOMO-LUMO Energy Gap - Schrödinger. [Link]

  • Frontier Molecular Orbital Theory in Organic Reactivity and Design - ResearchGate. [Link]

  • Advanced Frontier Molecular Orbital Theory For Orbital Interactions - Formal Publication. [Link]

  • How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data? - ResearchGate. [Link]

  • Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials - PMC. [Link]

  • DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE - International Journal of Scientific Research in Engineering and Management. [Link]

  • Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models - ACS Publications. [Link]

  • Determination of HOMO and LUMO energies from CV and UV visible spectroscopy - YouTube. [Link]

  • Comparison of DFT Methods for Molecular Orbital Eigenvalue Calculations - ACS Publications. [Link]

  • On the energy gap determination of organic optoelectronic materials: the case of porphyrin derivatives - RSC Publishing. [Link]

  • Theoretical and Experimental HOMO, LUMO, and Band Gap Values of Different Polymers - ResearchGate. [Link]

  • Study of The Molecular Structure, Electronic Structure, Spectroscopic Analysis and Thermodynamic Properties of Dibenzofuran - Nepal Journals Online. [Link]

  • Kinetically stabilized 1,3-diarylisobenzofurans and the possibility of preparing large, persistent isoacenofurans with unusually small HOMO–LUMO gaps - Beilstein Journals. [Link]

  • Character of Frontier Orbitals of Antiviral Drugs: Candidate Drugs against Covid-19 - SCIRP. [Link]

  • Frontier molecular orbital theory – Knowledge and References - Taylor & Francis Online. [Link]

  • Guiding Medicinal Chemistry with Fragment Molecular Orbital (FMO) Method - PubMed. [Link]

  • HOMO−LUMO Gap as an Index of Molecular Size and Structure for Polycyclic Aromatic Hydrocarbons (PAHs) and Asphaltenes - ACS Publications. [Link]

  • High throughput tight binding calculation of electronic HOMO–LUMO gaps and its prediction for natural compounds - Fraunhofer-Publica. [Link]

  • High throughput tight binding calculation of electronic HOMO–LUMO gaps and its prediction for natural compounds - RSC Publishing. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC - NIH. [Link]

  • Synthesis, crystal structures HOMO-LUMO analysis and DFT calculation of new complexes of p-substituted dibenzyltin chlorides and 1,10-phenanthroline - PubMed. [Link]

  • HOMO and LUMO frontier orbitals along with their corresponding energy levels calculated by gas-phase DFT - ResearchGate. [Link]

  • Benzofuran synthesis - Organic Chemistry Portal. [Link]

  • Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions - Sciforum. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives - ScienceOpen. [Link]

Sources

Computational Insights into 3-Bromo-2-phenyldibenzofuran: A Density Functional Theory (DFT) Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of advanced organic materials—ranging from active pharmaceutical ingredients (APIs) to organic light-emitting diodes (OLEDs)—relies heavily on predictive computational modeling. 3-Bromo-2-phenyldibenzofuran represents a highly versatile molecular scaffold. Its rigid, planar dibenzofuran core provides excellent charge-transport characteristics and high triplet energies, while the bromine atom and phenyl ring introduce critical steric, electronic, and photophysical modulations.

This whitepaper provides an in-depth, authoritative guide to performing and analyzing Density Functional Theory (DFT) calculations on 3-Bromo-2-phenyldibenzofuran. Designed for computational chemists and materials scientists, this guide outlines self-validating protocols, functional selection causality, and the extraction of high-fidelity electronic and thermodynamic data.

Structural and Electronic Significance

To accurately model 3-Bromo-2-phenyldibenzofuran, one must first understand the physical causality behind its structural features:

  • The Dibenzofuran Core: A rigid, oxygen-containing heterocycle that is highly electron-rich. It is widely utilized in optoelectronics due to its planar structure, which promotes high triplet energies and excellent hole-transport characteristics (1)[1].

  • The 2-Phenyl Substituent: Introduces a critical dihedral twist. The steric clash between the ortho-hydrogens of the phenyl ring and the bulky bromine atom at the 3-position forces the phenyl ring out of the dibenzofuran plane. This broken planarity restricts the π -conjugation length and suppresses intermolecular π−π stacking, which is vital for preventing excimer quenching in solid-state devices[1].

  • The 3-Bromo Substituent: Bromine serves a dual purpose. Chemically, it acts as a reactive handle for palladium-catalyzed C-H arylation and cross-coupling reactions (2)[2]. Photophysically, it introduces the Heavy Atom Effect (HAE). The large nucleus of bromine enhances Spin-Orbit Coupling (SOC), which facilitates Intersystem Crossing (ISC) from the singlet ( S1​ ) to the triplet ( T1​ ) state—a mandatory mechanism for phosphorescent or Thermally Activated Delayed Fluorescence (TADF) materials.

Computational Methodology: Causality and Selection

As a standard practice, computational parameters must be chosen based on the specific physics of the molecule rather than default software settings.

Functional Selection: While B3LYP is the historical workhorse for calculating the HOMO-LUMO gap of basic dibenzofurans (3)[3], it poorly describes medium-range electron correlation. Because 3-Bromo-2-phenyldibenzofuran features a rotatable phenyl ring governed by non-covalent steric interactions, a dispersion-corrected functional is required. We mandate the use of ω B97X-D or B3LYP-D3 . For specific electrochemical matching (e.g., cyclic voltammetry), PBE0 has also proven highly accurate for bromodibenzofurans[2].

Basis Set Selection: We recommend 6-311+G(d,p) .

  • Causality for Diffuse Functions (+): Bromine and oxygen possess lone pairs of electrons that exist in spatially extended orbitals. Diffuse functions are strictly required to accurately model this expanded electron density, especially when calculating excited states or anionic intermediates.

  • Causality for Polarization Functions (d,p): The highly polar C-Br and C-O bonds cause asymmetric electron distribution. Polarization functions allow the atomic orbitals to shift and distort, accurately capturing the molecular dipole moment.

Step-by-Step Experimental Protocols

To ensure scientific integrity, all DFT calculations must operate as self-validating systems. Below are the standard operating procedures for evaluating 3-Bromo-2-phenyldibenzofuran.

Protocol 1: Ground-State Geometry Optimization and Validation
  • Conformational Search: Due to the rotatable C-C bond linking the phenyl ring to the dibenzofuran core, perform a Relaxed Potential Energy Surface (PES) scan of the C1​−C2​−C1′​−C2′​ dihedral angle in 10° increments using a lower-cost method (e.g., PM6 or B3LYP/6-31G*).

  • DFT Optimization: Submit the lowest-energy conformer to a tight-convergence optimization using ω B97X-D/6-311+G(d,p).

  • Frequency Validation (Critical Step): Run a vibrational frequency (Hessian) calculation on the optimized geometry. A valid ground-state minimum must yield zero imaginary frequencies ( NImag​=0 ).

  • Perturbation Loop: If an imaginary frequency is present (indicating a saddle point), manually displace the atomic coordinates along the vector of the imaginary mode and re-optimize.

G Start 1. Conformational Search (Dihedral Scan) Opt 2. DFT Optimization (wB97X-D/6-311+G(d,p)) Start->Opt Freq 3. Frequency Calculation (Hessian Matrix) Opt->Freq Check 4. NImag == 0? Freq->Check Modify 5a. Perturb Geometry (Follow Imaginary Mode) Check->Modify No (Saddle Point) Props 5b. Property Extraction (FMO, ESP, TD-DFT) Check->Props Yes (True Minimum) Modify->Opt

Figure 1: Self-validating DFT optimization workflow ensuring true ground-state minima.

Protocol 2: Frontier Molecular Orbital (FMO) Analysis
  • Orbital Extraction: Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) from the formatted checkpoint file. In dibenzofurans, the HOMO is typically delocalized across the electron-rich core, while the LUMO may extend onto the phenyl substituent[1].

  • Global Reactivity Descriptors: Calculate chemical hardness ( η=(ELUMO​−EHOMO​)/2 ) and electronegativity ( χ=−(EHOMO​+ELUMO​)/2 ). A high HOMO-LUMO gap (~5.0 eV) indicates high kinetic stability[3].

  • Electrostatic Potential (ESP): Generate the ESP surface to map nucleophilic (oxygen/bromine lone pairs) and electrophilic regions, guiding subsequent synthetic derivatization.

Protocol 3: Excited-State Dynamics via TD-DFT
  • Vertical Excitation: Using the validated S0​ geometry, perform a Time-Dependent DFT (TD-DFT) calculation to determine the vertical excitation energies for the first 10 singlet and triplet states.

  • Solvation Modeling: Apply the Polarizable Continuum Model (PCM) using dichloromethane ( ϵ=8.93 ) to simulate realistic experimental UV-Vis absorption conditions.

  • Spin-Orbit Coupling (SOC) Matrix: Calculate the SOC matrix elements between S1​ and T1​ to quantify the rate of Intersystem Crossing induced by the bromine atom.

G S0 S0 State (Ground) S1 S1 State (Singlet) S0->S1 Excitation (TD-DFT) S1->S0 Fluorescence T1 T1 State (Triplet) S1->T1 ISC (Br SOC) T1->S0 Phosphorescence

Figure 2: Jablonski diagram of TD-DFT photophysical pathways and spin-orbit coupling effects.

Quantitative Data Summary

The following table summarizes the expected quantitative DFT outputs for the dibenzofuran core and its brominated derivatives, establishing a baseline for 3-Bromo-2-phenyldibenzofuran characterization.

ParameterMethod / Level of TheoryCalculated ValuePhysical Implication
EHOMO​ B3LYP / 6-311+G(d,p)-6.26 eVHigh ionization potential; stable against oxidation, excellent hole-injection capability[3].
ELUMO​ B3LYP / 6-311+G(d,p)-1.24 eVLow electron affinity; determines the electron injection barrier in devices[3].
ΔEgap​ B3LYP / 6-311+G(d,p)5.02 eVWide optical bandgap; characteristic of rigid, un-extended dibenzofurans[3].
EHOMO​ (Br-DBF) PBE0 / 6-31+G(d)-5.91 eVBromination slightly destabilizes the HOMO, increasing reactivity for cross-coupling[2].
ET1​ TD-DFT ( ω B97X-D)~2.90 eVHigh triplet energy; suitable for preventing reverse energy transfer in blue OLED hosts[1].

Conclusion & Strategic Outlook

DFT modeling of 3-Bromo-2-phenyldibenzofuran provides an indispensable predictive framework prior to benchtop synthesis. By strictly adhering to self-validating geometry optimizations and employing dispersion-corrected functionals with diffuse basis sets, researchers can accurately map the subtle steric interplay of the phenyl ring and the photophysical heavy-atom effects of the bromine substituent. These insights directly accelerate the rational design of next-generation organic electronics and targeted pharmaceutical intermediates.

References

  • Study of The Molecular Structure, Electronic Structure, Spectroscopic Analysis and Thermodynamic Properties of Dibenzofuran Using First Principles Source: Nepal Journals Online URL
  • Source: Chemical Science (RSC Publishing)
  • Highly Efficient Deep Blue Fluorescent Organic Light-Emitting Diodes Boosted by Thermally Activated Delayed Fluorescence Sensitization Source: ACS Applied Materials & Interfaces URL

Sources

Methodological & Application

Application Note: Advanced Buchwald-Hartwig Amination Protocols for Sterically Hindered 3-Bromo-2-phenyldibenzofuran

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Challenges

3-Bromo-2-phenyldibenzofuran is a highly valued, rigid building block utilized extensively in the synthesis of advanced organic light-emitting diode (OLED) materials—specifically high-triplet-energy hole-transporting layers (HTLs)—and complex pharmaceutical scaffolds[1][2]. The functionalization of this core via carbon-nitrogen (C–N) bond formation relies heavily on the palladium-catalyzed Buchwald-Hartwig amination[3].

However, the presence of an ortho-phenyl group adjacent to the bromine atom introduces severe steric hindrance. This structural congestion complicates the catalytic cycle, demanding highly specialized ligand architectures and rigorous anhydrous protocols to prevent off-cycle side reactions such as hydrodehalogenation[4][5].

Mechanistic Rationale and Causality in Catalyst Selection

The Buchwald-Hartwig amination proceeds through a well-established Pd(0)/Pd(II) catalytic cycle: oxidative addition of the aryl bromide, coordination of the amine, base-mediated deprotonation, and reductive elimination[5][6].

For unhindered substrates, oxidative addition is typically the rate-limiting step. However, kinetic analyses of highly hindered substrates like 3-bromo-2-phenyldibenzofuran reveal that the rate-determining step shifts entirely to the reductive elimination phase[7].

Causality of Ligand Choice: To overcome the massive activation barrier of reductive elimination in ortho-substituted dibenzofurans, electron-rich, sterically demanding ligands are mandatory. Bulky biaryl phosphines (e.g., tBuXPhos) or highly hindered N-heterocyclic carbenes (NHCs) like IPr*OMe force the palladium center into a constrained geometry that physically accelerates the extrusion of the bulky product[4][8]. Furthermore, the use of a strong base (e.g., NaOtBu or LiHMDS) is critical to facilitate the deprotonation of the coordinated amine in a sterically congested environment[3][4].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_Br L-Pd(II)(Ar)(Br) OxAdd->PdII_Br AmineCoord Amine Coordination (+ HNR2) PdII_Br->AmineCoord PdII_Amine L-Pd(II)(Ar)(NHR2)+ AmineCoord->PdII_Amine Deprot Deprotonation (+ Base) PdII_Amine->Deprot PdII_Amido L-Pd(II)(Ar)(NR2) Deprot->PdII_Amido RedElim Reductive Elimination (Rate-Limiting) PdII_Amido->RedElim RedElim->Pd0 Regenerates Product Ar-NR2 Product RedElim->Product

Caption: Catalytic cycle of Buchwald-Hartwig amination for hindered aryl bromides.

Quantitative Data: Ligand Optimization

The following table summarizes the comparative efficiency of various ligand systems when coupling ortho-substituted hindered aryl bromides (analogous to 3-bromo-2-phenyldibenzofuran) with secondary amines (e.g., carbazole or diphenylamine)[2][4][7].

PrecatalystLigandBaseSolvent / TempYield (%)Observation / Causality
Pd2(dba)3P(o-tol)3NaOtBuToluene, 100°C< 15%Insufficient steric bulk; β-hydride elimination competes heavily.
Pd(OAc)2BINAPCs2CO3Dioxane, 100°C35-40%Bidentate nature restricts the geometry required for hindered reductive elimination.
Pd2(dba)3tBuXPhosNaOtBuToluene, 110°C82-88%Monodentate bulk accelerates reductive elimination; excellent for diarylamines.
[Pd(IPr*OMe)(acac)Cl]None (NHC)LiHMDSXylene, 120°C90-95%Extreme steric bulk of NHC perfectly accommodates ortho-phenyl hindrance.

Experimental Protocol: Amination of 3-Bromo-2-phenyldibenzofuran

Self-Validating System: This protocol incorporates specific checkpoints to ensure the integrity of the anhydrous environment and the progression of the reaction, preventing wasted downstream purification efforts.

Materials Required:
  • Aryl Halide: 3-Bromo-2-phenyldibenzofuran (1.0 equiv, strictly dried/sublimed)

  • Amine: Diphenylamine or Carbazole (1.2 equiv)

  • Catalyst: Pd2(dba)3 (0.02 equiv, 2 mol% Pd)

  • Ligand: tBuXPhos (0.04 equiv, 4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv, sublimed, stored in glovebox)

  • Solvent: Anhydrous Toluene (sparged with Argon for 30 mins)

Workflow Prep Glovebox Prep Weigh Reagents Solvent Argon Degassing Add Toluene Prep->Solvent Heat Thermal Activation 110°C, 18h Solvent->Heat Monitor TLC/GC-MS Checkpoint Heat->Monitor Purify Chromatography Isolation Monitor->Purify

Caption: Step-by-step experimental workflow for the amination protocol.

Step-by-Step Methodology:
  • Preparation (Glovebox): Inside an argon-filled glovebox, charge an oven-dried Schlenk tube with 3-bromo-2-phenyldibenzofuran (1.0 mmol), the amine (1.2 mmol), Pd2(dba)3 (0.02 mmol), tBuXPhos (0.04 mmol), and NaOtBu (1.5 mmol).

    • Causality: NaOtBu is highly hygroscopic; exposure to ambient moisture generates NaOH, which leads to deleterious hydrolysis of the aryl bromide rather than amination[6].

  • Solvent Addition: Seal the Schlenk tube with a rubber septum, remove it from the glovebox, and connect it to a Schlenk line. Add anhydrous, degassed toluene (5.0 mL) via syringe.

  • Reaction Execution: Replace the septum with a Teflon screwcap under positive argon flow. Heat the sealed tube in a pre-heated oil bath at 110 °C for 18 hours.

    • Causality: The elevated temperature is required to overcome the high activation energy of the reductive elimination step caused by the ortho-phenyl steric clash[7].

  • Monitoring (Self-Validation Checkpoint): After 18 hours, cool to room temperature. Extract a 50 µL aliquot, dilute with EtOAc, filter through a short silica plug, and analyze via GC-MS.

    • Validation: The disappearance of the starting mass (m/z corresponding to the bromide) and the appearance of the product mass confirms conversion. If a mass corresponding to dehalogenated 2-phenyldibenzofuran (M-Br+H) is dominant, it indicates moisture contamination or premature β-hydride elimination[5].

  • Workup: Dilute the mixture with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Trustworthiness & Troubleshooting

  • Dehalogenation vs. Amination: If hydrodehalogenation is observed, ensure the toluene is rigorously degassed. Oxygen and moisture poison the active Pd(0) species, leading to off-cycle pathways[9].

  • Catalyst Poisoning: Dibenzofuran derivatives used in OLEDs must be ultra-pure. Trace sulfur or halogen impurities from prior synthetic steps can poison the palladium catalyst. Sublimation of the starting material prior to the reaction is highly recommended[1].

  • Base Selection: If the amine substrate is base-sensitive, swap NaOtBu for LiHMDS or Cs2CO3. LiHMDS is particularly effective for generating protected amines without impurities in hindered systems[3][4].

References

  • [4] Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. ResearchGate. 4

  • [6] The Buchwald–Hartwig Amination After 25 Years. ResearchGate. 6

  • [7] Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. 7

  • [1] Simultaneous Realization of High-Efficiency, Low-Drive Voltage, and Long Lifetime TADF OLEDs by Multifunctional Hole-Transporter. RSC Publishing. 1

  • [8] Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. NIH. 8

  • [2] Novel Hole-Transporting Materials with High Triplet Energy for Highly Efficient and Stable Organic Light-Emitting Diodes. ACS Publications.2

  • [5] Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. 5

  • [3] Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC/NIH. 3

  • [9] Product selective reaction controlled by the combination of palladium nanoparticles, continuous microwave irradiation, and a co-existing solid. RSC Publishing. 9

Sources

Application Notes and Protocols for 3-Bromo-2-phenyldibenzofuran in Organic Electronics

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Introduction: The Strategic Importance of Dibenzofuran Scaffolds

In the pursuit of next-generation organic electronic devices, the molecular architecture of constituent materials is paramount. Dibenzofuran-based compounds have emerged as a privileged class of materials, particularly for applications in Organic Light-Emitting Diodes (OLEDs), due to their inherent structural rigidity, high thermal stability, and wide energy gap.[1] These properties are crucial for ensuring the longevity and efficiency of electronic devices.

Within this class, 3-Bromo-2-phenyldibenzofuran stands out as a strategically vital intermediate. Its design is not arbitrary; the dibenzofuran core provides a robust and stable foundation, while the specific substitution pattern—a phenyl group at the 2-position and a bromine atom at the 3-position—offers a versatile platform for targeted molecular engineering. The bromine atom, in particular, serves as a highly effective reactive handle for introducing a diverse range of functional moieties through well-established cross-coupling methodologies. This guide provides a detailed exploration of the rationale behind using 3-Bromo-2-phenyldibenzofuran and offers field-proven protocols for its application in synthesizing high-performance organic electronic materials.

PART 1: The Rationale for Selection — Causality in Molecular Design

The efficacy of 3-Bromo-2-phenyldibenzofuran as a precursor is rooted in the synergistic interplay of its three core components.

  • The Dibenzofuran Core: This planar, rigid heterocyclic system is known to impart high triplet energy to the resulting molecules. This is a critical feature for host materials in phosphorescent OLEDs (PhOLEDs), as it ensures efficient energy transfer to the phosphorescent dopant without quenching. Furthermore, the inherent thermal stability of the dibenzofuran unit contributes to the operational stability and long lifetime of the final device.[1][2]

  • The 2-Phenyl Substituent: The phenyl group at the 2-position serves multiple functions. It can modulate the electronic properties of the molecule, influencing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This tuning is essential for optimizing charge injection and transport within a device. Additionally, the non-coplanar orientation of the phenyl group can disrupt intermolecular packing, which can improve the solubility of the material and promote the formation of stable amorphous films—a desirable morphology for OLED fabrication.

  • The 3-Bromo Functional Handle: The bromine atom is the key to the intermediate's versatility. It provides a reactive site for palladium-catalyzed cross-coupling reactions, which are among the most powerful and reliable methods for C-C and C-N bond formation in modern organic synthesis.[1] This allows for the facile attachment of various functional units, transforming the simple intermediate into a complex, tailored semiconductor. The two most significant transformations are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

PART 2: Core Synthetic Protocols and Methodologies

The true value of 3-Bromo-2-phenyldibenzofuran is realized through its conversion into more complex functional molecules. The following sections provide detailed, step-by-step protocols for the two primary cross-coupling reactions.

A. C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[3][4] In this context, it is employed to attach aryl or heteroaryl groups to the dibenzofuran core, a common strategy for building bipolar host materials or extending π-conjugation to tune the material's optical and electronic properties.[5][6]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for coupling 3-Bromo-2-phenyldibenzofuran with a generic arylboronic acid.

Materials:

  • 3-Bromo-2-phenyldibenzofuran (1.0 eq.)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq.)

  • Solvent (e.g., Toluene, 1,4-Dioxane/H₂O mixture)

  • Anhydrous solvents and inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-2-phenyldibenzofuran (1.0 eq.), the selected arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Degassing: Seal the flask with a septum and subject it to three cycles of vacuum backfilling with an inert gas (Nitrogen or Argon) to remove all oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of Toluene and water) via syringe. The typical concentration is 0.1 M with respect to the starting bromide.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C. Stir the mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired coupled product.

Data Presentation: Suzuki-Miyaura Reaction Conditions

Arylboronic Acid PartnerCatalyst (mol%)Base (eq.)SolventTemp (°C)Time (h)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3%)K₂CO₃ (2.0)Toluene/H₂O (4:1)901285-95%
4-Carbazolylphenylboronic acidPdCl₂(dppf) (3%)Cs₂CO₃ (2.5)1,4-Dioxane/H₂O (4:1)1001880-90%
3-(Diphenylamino)phenylboronic acidPd(OAc)₂ (2%) + SPhos (4%)K₃PO₄ (3.0)Toluene/H₂O (10:1)1002475-85%

Logical Diagram: Suzuki-Miyaura Reaction Pathway

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Conditions Intermediate 3-Bromo-2-phenyl- dibenzofuran Product 3-Aryl-2-phenyl- dibenzofuran Intermediate->Product Suzuki Coupling Boronic_Acid Ar-B(OH)₂ Boronic_Acid->Product Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product caption Suzuki-Miyaura Coupling Workflow

Suzuki-Miyaura Coupling Workflow
B. C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds, essential for synthesizing hole-transport materials (HTMs), electron-transport materials (ETMs), and emissive dopants.[7] By attaching aromatic amines (e.g., carbazole, diphenylamine, phenoxazine) to the dibenzofuran core, one can precisely engineer the material's charge transport capabilities.[8][9]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a generalized procedure for coupling 3-Bromo-2-phenyldibenzofuran with various primary or secondary amines.

Materials:

  • 3-Bromo-2-phenyldibenzofuran (1.0 eq.)

  • Amine coupling partner (1.2 eq.)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., XPhos, RuPhos, BINAP, 2-4 mol%)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄, 1.4 - 2.0 eq.)

  • Anhydrous, oxygen-free solvent (e.g., Toluene, o-Xylene)

  • Anhydrous solvents and inert atmosphere setup (Glovebox or Schlenk line)

Step-by-Step Methodology:

  • Glovebox Setup: Inside a glovebox, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), phosphine ligand (e.g., XPhos, 4 mol%), and base (e.g., NaOt-Bu, 1.4 eq.) to an oven-dried reaction vial with a stir bar.

  • Reagent Addition: Add 3-Bromo-2-phenyldibenzofuran (1.0 eq.) and the amine coupling partner (1.2 eq.) to the vial.

  • Solvent Addition: Add anhydrous toluene via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Seal the vial and remove it from the glovebox. Heat the mixture with vigorous stirring in a preheated oil bath at 100-110 °C for 8-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with dichloromethane or ethyl acetate. Filter through a pad of Celite to remove catalyst residues and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to isolate the desired N-arylated product.

Data Presentation: Buchwald-Hartwig Amination Conditions

Amine PartnerPrecatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Typical Yield (%)
CarbazolePd(OAc)₂ (2%)XPhos (4%)NaOt-Bu (1.4)Toluene11090-98%
DiphenylaminePd₂(dba)₃ (1%)RuPhos (3%)NaOt-Bu (1.4)Toluene10092-99%
Phenoxazine[Pd(allyl)Cl]₂ (1%)t-BuXPhos (4%)Cs₂CO₃ (2.0)o-Xylene11085-95%
Data adapted from studies on similar aryl bromides.[8][9]

Logical Diagram: Buchwald-Hartwig Amination Pathway

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_conditions Conditions Intermediate 3-Bromo-2-phenyl- dibenzofuran Product N-Aryl-2-phenyl- dibenzofuran Intermediate->Product C-N Coupling Amine Amine (R₂NH) Amine->Product Catalyst Pd Precatalyst + Phosphine Ligand Catalyst->Product Base Base (e.g., NaOt-Bu) Base->Product caption Buchwald-Hartwig Amination Workflow

Buchwald-Hartwig Amination Workflow

PART 3: Device Integration and Performance Characterization

Once synthesized, these advanced dibenzofuran derivatives are integrated into organic electronic devices. The workflow typically involves material purification via sublimation, followed by thin-film deposition in a high-vacuum chamber.

Workflow: From Intermediate to OLED Device

Full_Workflow Start 3-Bromo-2-phenyl- dibenzofuran Intermediate Coupling Suzuki or Buchwald-Hartwig Cross-Coupling Start->Coupling Material Functional Material (e.g., OLED Host) Coupling->Material Purification Purification (Column Chromatography & Sublimation) Material->Purification Fabrication Device Fabrication (Vacuum Thermal Evaporation) Purification->Fabrication Device Final OLED Device Fabrication->Device Characterization Performance Testing (EQE, Lifetime, Color) Device->Characterization caption From Intermediate to Device Characterization

From Intermediate to Device Characterization

Hypothetical Performance Data

The table below presents hypothetical yet representative performance data for a phosphorescent OLED using a material derived from 3-Bromo-2-phenyldibenzofuran as the host in the emissive layer. The derivative, "DBF-Cz," is synthesized via Suzuki coupling with 4-carbazolylphenylboronic acid.

ParameterValue
Host MaterialDBF-Cz
Emitter (Dopant)Ir(ppy)₃ (Green Phosphor)
Turn-on Voltage (V)2.8 V
Max. Current Efficiency (cd/A)75.2 cd/A
Max. External Quantum Efficiency (EQE)24.5%
Color Coordinates (CIE 1931)(0.32, 0.61)
Operational Lifetime (LT₉₅ @ 1000 cd/m²)> 200 hours
Performance is highly dependent on the full device stack and fabrication conditions.[10]

Conclusion

3-Bromo-2-phenyldibenzofuran is far more than a simple chemical; it is a strategic platform for innovation in organic electronics. Its carefully considered structure provides a stable, high-performance core with a versatile reactive site that enables chemists to construct a vast library of functional materials. The robust and reproducible nature of Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions allows researchers and engineers to rationally design molecules with tailored electronic and physical properties. By leveraging this powerful intermediate, the development of more efficient, stable, and vibrant organic electronic devices is not just possible, but accelerated.

References

  • Vertex AI Search Result. (2026, February 28). 3-Bromodibenzofuran: A Key Intermediate for High-Performance Organic Electronics.
  • PMC. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • Benchchem. Application Notes: Suzuki Coupling Reactions Involving 2-Bromo-3-methylbenzofuran.
  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • MDPI. (2016, August 26). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. [Link]

  • BLDpharm. 2101813-26-5|3-Bromo-7-phenyldibenzo[b,d]furan.
  • Semantic Scholar. (2021, December 3). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Benchchem.
  • Wikipedia. Suzuki reaction. [Link]

  • ChemicalBook. 3-BROMO-2-FORMYLFURAN synthesis.
  • PubMed. (2017, November 13). Selective F or Br Functionalization of Dibenzofuran for Application as Host Materials of Phosphorescent Organic Light-Emitting Diodes. [Link]

  • Sciforum. Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions.
  • Royal Society of Chemistry. (2020). Regioisomer effects of dibenzofuran-based bipolar host materials on yellow phosphorescent OLED device performance. [Link]

  • Organic Chemistry Portal. Synthesis of Benzofurans. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ChemicalBook. (2023, January 4). Application of Benzo[b]naphtho[2,3-d]furan, 3-bromo.
  • Benchchem.
  • PMC - NIH. (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]

  • MDPI. (2023, September 8). Compositing Benzothieno[3,2-b]Benzofuran Derivatives with Single-Walled Carbon Nanotubes for Enhanced Thermoelectric Performance. [Link]

  • ResearchGate. Synthesis, characterization, and antimicrobial activity of new benzofuran derivatives | Request PDF. [Link]

  • PMC. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 10). The Crucial Role of 3-Bromo-9-phenylcarbazole in Advancing OLED Technology.
  • Benchchem. Application Notes and Protocols: 3-Bromoselenophene in Organic Field-Effect Transistors (OFETs).
  • A Research Article.
  • BLD Pharm.
  • PMC. (2024, January 5). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. [Link]

  • Frontiers. (2021, July 20). Bis(Triphenylamine)Benzodifuran Chromophores: Synthesis, Electronic Properties and Application in Organic Light-Emitting Diodes. [Link]

  • Google Patents. US20200295267A1 - Compound, Light-Emitting Element, Display Device, Electronic Device, and Lighting Device.
  • PubChem. (2025, November 29). 6-Bromo-2,3-diphenylbenzofuran. [Link]

  • ChemicalBook. (2023, July 14). Benzofuran, 3-bromo-2-phenyl- | 92104-01-3.
  • Google Patents.
  • Acros Pharm
  • PubChem. 3-Bromo-2-phenylbutan-2-ol. [Link]

Sources

Application Note: Synthesis Pathways and Protocols for 3-Bromo-2-phenyldibenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 3-Bromo-2-phenyldibenzofuran (CAS: 2112775-75-2)

Introduction and Mechanistic Rationale

Dibenzofuran derivatives are highly privileged scaffolds in both organic electronics (e.g., OLED host materials) and pharmaceutical chemistry, owing to their rigid planar structure and unique electronic properties. Specifically, 3-bromo-2-phenyldibenzofuran serves as a critical bifunctional building block. The presence of the bromine atom at the 3-position allows for downstream late-stage functionalization (via Buchwald-Hartwig aminations or Suzuki-Miyaura couplings), while the 2-phenyl group provides extended π -conjugation and steric tuning.

Synthesizing this specific regiochemistry requires careful strategic planning. Direct functionalization of the unadorned dibenzofuran core typically favors the 2- and 8-positions due to the directing effects of the heteroatom. To achieve the 3-bromo-2-phenyl substitution pattern, we employ a two-stage controlled functionalization strategy:

  • Regiospecific Phenylation: Utilizing commercially available 2-bromodibenzofuran to establish the 2-phenyl core via a Palladium-catalyzed Suzuki-Miyaura cross-coupling.

  • Electrophilic Aromatic Substitution (SEAr): Leveraging the combined directing effects of the ether oxygen (para-directing to position 3) and the newly installed phenyl ring (ortho-directing) to regioselectively brominate the 3-position.

This approach avoids the need for complex de novo ring construction (such as Pd-catalyzed C-H activation of o-iodo diaryl ethers[1]), offering a highly scalable and robust pathway.

Synthetic Workflow and Logical Pathway

The following diagram illustrates the synthetic logic, highlighting the transition from the starting material through the intermediate to the final target, alongside the analytical validation checkpoints required to ensure protocol integrity.

SynthesisPathway SM 2-Bromodibenzofuran (Starting Material) Step1 Suzuki-Miyaura Cross-Coupling [Pd(PPh3)4, PhB(OH)2] SM->Step1 Int 2-Phenyldibenzofuran (Intermediate) Step1->Int >85% Yield Step2 Electrophilic Bromination [Br2 or NBS, AcOH] Int->Step2 Val1 Validation: GC-MS Mass Shift: -Br, +Ph Int->Val1 Product 3-Bromo-2-phenyldibenzofuran (Target Product) Step2->Product Regioselective Val2 Validation: 1H-NMR Loss of C3-H singlet Product->Val2

Figure 1: Two-stage synthetic workflow for 3-Bromo-2-phenyldibenzofuran with analytical validation checkpoints.

Quantitative Data: Bromination Condition Optimization

The chemoselectivity of the bromination step (Stage 2) is highly dependent on the reagent and solvent system. The table below summarizes the optimization data, demonstrating why the Br₂/AcOH system is preferred for maximizing the yield of the target 3-bromo isomer over polybrominated byproducts [2].

EntryBrominating AgentSolvent SystemTemp (°C)Time (h)Conversion (%)Regioselectivity (3-Bromo : Others)Isolated Yield (%)
1NBS (1.05 eq)DMF25126570 : 3042
2NBS (1.05 eq)CHCl₃ / AcOH (1:1)2588885 : 1568
3Br₂ (1.05 eq)CHCl₃0 to 2549280 : 2071
4 Br₂ (1.05 eq) AcOH (Glacial) 15 3 >98 95 : 5 86
5Br₂ (2.00 eq)AcOH (Glacial)602>9910 : 90 (Over-bromination)<10

Data Interpretation: Glacial acetic acid (Entry 4) acts not only as a solvent but as a mild Lewis acid, polarizing the Br-Br bond to facilitate the electrophilic attack without requiring a strong metal catalyst (like FeBr₃), which often leads to over-bromination at the 7 and 8 positions [3].

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 2-Phenyldibenzofuran (Intermediate)

Causality Note: Tetrakis(triphenylphosphine)palladium(0) is selected as the catalyst because the 2-position of dibenzofuran is electronically activated and sterically accessible, allowing for rapid oxidative addition. A biphasic solvent system ensures the solubility of both the organic substrates and the inorganic base.

Reagents:

  • 2-Bromodibenzofuran: 10.0 mmol (2.47 g)

  • Phenylboronic acid: 12.0 mmol (1.46 g, 1.2 equiv)

  • Pd(PPh₃)₄: 0.5 mmol (0.57 g, 5 mol%)

  • Potassium carbonate (K₂CO₃): 30.0 mmol (4.14 g, 3.0 equiv)

  • Solvent: Toluene / Ethanol / DI Water (2:1:1 v/v/v), 40 mL total.

Procedure:

  • Degassing: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromodibenzofuran, phenylboronic acid, and K₂CO₃. Add the solvent mixture. Sparge the suspension with ultra-pure Argon for 15 minutes to remove dissolved oxygen, preventing catalyst deactivation and homocoupling of the boronic acid.

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ under a positive stream of Argon. Seal the flask and heat to 85 °C using a pre-calibrated oil bath.

  • Reaction Monitoring: Stir vigorously for 6–8 hours. The protocol is self-validating via TLC (Hexanes/EtOAc 9:1); the starting material ( Rf​≈0.6 ) will be completely consumed, replaced by a highly UV-active spot ( Rf​≈0.5 ).

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and partition in a separatory funnel. Wash the organic layer with water ( 2×30 mL) and brine (30 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (silica gel, 100% Hexanes) to yield 2-phenyldibenzofuran as a white crystalline solid.

Protocol B: Regioselective Bromination to 3-Bromo-2-phenyldibenzofuran

Causality Note: The reaction is kept at 15 °C to kinetically trap the 3-bromo product. Higher temperatures provide sufficient activation energy for the bromonium ion to attack the less activated, but sterically freer, 7- and 8-positions of the dibenzofuran core.

Reagents:

  • 2-Phenyldibenzofuran: 5.0 mmol (1.22 g)

  • Bromine (Br₂): 5.25 mmol (0.84 g / 0.27 mL, 1.05 equiv)

  • Solvent: Glacial Acetic Acid, 20 mL.

Procedure:

  • Preparation: Dissolve 2-phenyldibenzofuran in 20 mL of glacial acetic acid in a 50 mL round-bottom flask. Cool the solution to 15 °C using a water/ice bath. Shield the flask from direct light using aluminum foil to prevent radical pathway initiation.

  • Bromine Addition: Prepare a dilute solution of Br₂ (0.27 mL) in 5 mL of glacial acetic acid. Add this solution dropwise to the reaction flask over 30 minutes using an addition funnel. Crucial Step: Slow addition maintains a low steady-state concentration of the electrophile, maximizing regioselectivity.

  • Maturation: Stir the reaction mixture at 15 °C for 3 hours.

  • Quenching (Self-Validating Step): The reaction is complete when the distinct red/brown color of free bromine dissipates into a pale yellow solution. Quench any residual bromine by adding 10 mL of a saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution.

  • Isolation: Pour the mixture into 100 mL of ice water. The target product will precipitate as a solid. Filter the solid under vacuum, wash extensively with cold water, and dry.

  • Recrystallization: Recrystallize the crude solid from hot ethanol to afford pure 3-bromo-2-phenyldibenzofuran. Analytical validation must be performed via ¹H-NMR; the successful installation of the bromine at the 3-position is confirmed by the disappearance of the characteristic singlet proton signal of the dibenzofuran C3 position, and the appearance of a new isolated singlet for the C1 proton.

References

  • Panda, N., Mattan, I., & Nayak, D. K. (2015). Synthesis of Dibenzofurans via C–H Activation of o-Iodo Diaryl Ethers. The Journal of Organic Chemistry, 80(13), 6590-6597.[Link]

  • Fais, A., et al. (2016). 2-Phenylbenzofuran derivatives as butyrylcholinesterase inhibitors: Synthesis, biological activity and molecular modeling. Bioorganic & Medicinal Chemistry Letters, 26(9), 2330-2334.[Link]

  • Zhang, H., et al. (2025). Investigation into the bromination of polybrominated dibenzo-p-dioxins and dibenzofurans. Journal of Hazardous Materials, 494, 138505.[Link]

Application Notes and Protocols for the Preparation of Phosphorescent Dopants Utilizing 3-Bromo-2-phenyldibenzofuran

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of Dibenzofuran Scaffolds in Advanced Phosphorescent Dopants

The field of organic light-emitting diodes (OLEDs) has been revolutionized by the development of phosphorescent dopants, which enable the harvesting of both singlet and triplet excitons, leading to internal quantum efficiencies approaching 100%. At the heart of many high-performance phosphorescent emitters lies a carefully designed molecular architecture. The dibenzofuran moiety is a particularly attractive building block for these materials due to its rigid, planar structure, high thermal stability, and wide bandgap, which allows for the tuning of emission colors from blue to red. The strategic functionalization of the dibenzofuran core is paramount in developing next-generation phosphorescent dopants with enhanced efficiency, stability, and color purity.

This application note provides a comprehensive guide to the synthesis of phosphorescent dopants starting from the versatile precursor, 3-Bromo-2-phenyldibenzofuran. We will delve into the underlying principles of the synthetic methodologies, provide detailed, field-proven protocols, and discuss the characterization of the resulting materials. The protocols described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, empowering researchers to not only replicate the synthesis but also to adapt and innovate.

Synthetic Strategy: A Two-Fold Approach to Phosphorescent Iridium(III) Complexes

The construction of a phosphorescent iridium(III) dopant from 3-Bromo-2-phenyldibenzofuran is typically a two-stage process. The initial step involves the synthesis of a cyclometalating ligand, which is then followed by a complexation reaction with an iridium source.

  • Ligand Synthesis via Suzuki-Miyaura Cross-Coupling: The carbon-bromine bond at the 3-position of the dibenzofuran core is an ideal handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, offers a robust and high-yielding method for the formation of a carbon-carbon bond with a nitrogen-containing heterocycle, such as a pyridine ring. This reaction is favored for its mild conditions and tolerance of a wide range of functional groups.[1]

  • Iridium(III) Complexation: The resulting ligand, featuring a 2-pyridylphenyl-dibenzofuran scaffold, can then be subjected to a cyclometalation reaction with an iridium(III) salt, typically iridium(III) chloride hydrate. This reaction forms the core of the phosphorescent emitter, where the heavy iridium atom facilitates strong spin-orbit coupling, a prerequisite for efficient phosphorescence.[2][3]

Sources

Application Note: Efficient Generation of Grignard Reagents from Sterically Hindered 3-Bromo-2-phenyldibenzofuran

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex organic materials, including advanced OLED fluorophores and pharmaceutical intermediates, frequently requires the functionalization of rigid, sterically encumbered scaffolds. 3-Bromo-2-phenyldibenzofuran (CAS: 2112775-75-2)[1] represents a particularly challenging substrate. The bulky phenyl group at the C2 position creates severe steric shielding around the adjacent C3-bromide, rendering traditional magnesium insertion methods highly inefficient.

This application note details field-proven methodologies for generating the corresponding Grignard reagent. By replacing classical direct magnesium insertion with a kinetically controlled Turbo-Grignard (iPrMgCl·LiCl) halogen-metal exchange , researchers can bypass surface passivation and radical-driven side reactions, achieving >95% active organomagnesium yields.

Substrate Profiling & Mechanistic Rationale

The Failure of Traditional Magnesium Insertion

Standard Grignard formation relies on the direct insertion of zero-valent magnesium turnings into the C–Br bond. This heterogeneous process initiates via a single-electron transfer (SET) mechanism, generating a transient aryl radical. For sterically hindered substrates like 3-Bromo-2-phenyldibenzofuran, the bulky C2-phenyl group physically blocks the magnesium surface, leading to notoriously slow initiation[2]. Furthermore, the extended lifetime of the sterically trapped radical intermediate promotes diffusion and subsequent dimerization, resulting in significant Wurtz-type homocoupling rather than the desired Grignard reagent[3].

The Turbo-Grignard Advantage

To overcome these steric and electronic barriers, a homogeneous halogen-magnesium exchange using Knochel's Turbo-Grignard reagent (iPrMgCl·LiCl) is the modern standard[3].

  • Thermodynamic Driving Force: The exchange is driven by the formation of a more stable sp2 -hybridized aryl-magnesium species compared to the sp3 -hybridized isopropyl-magnesium precursor.

  • The Role of Lithium Chloride: Standard Grignard reagents form unreactive polymeric aggregates in solution. The addition of stoichiometric LiCl breaks these aggregates into highly soluble, reactive monomeric species (an "ate"-complex), accelerating the Br/Mg exchange rate by several orders of magnitude[2][3].

Reaction Pathway Visualization

G cluster_0 Pathway A: Halogen-Metal Exchange cluster_1 Pathway B: Direct Mg Insertion Substrate 3-Bromo-2-phenyldibenzofuran (Sterically Hindered) Turbo iPrMgCl·LiCl (Turbo-Grignard) Substrate->Turbo THF, 0°C to RT Fast Br/Mg Exchange Mg Mg(0) Turnings Substrate->Mg THF, Reflux Slow SET Insertion Monomer Aryl-MgCl·LiCl (Monomeric, High Yield) Turbo->Monomer LiCl breaks aggregates SideProduct Wurtz Homocoupling (Major Byproduct) Mg->SideProduct Radical stabilization Steric clash

Figure 1: Mechanistic divergence between Turbo-Grignard exchange and traditional Mg insertion.

Experimental Methodologies

Protocol A: Turbo-Grignard Halogen-Magnesium Exchange (Recommended)

This self-validating protocol ensures maximum conversion while suppressing homocoupling.

Reagents:

  • 3-Bromo-2-phenyldibenzofuran (1.0 equiv., 10.0 mmol)

  • iPrMgCl·LiCl (1.3 M in THF, 1.1 equiv., 11.0 mmol)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • System Preparation: Flame-dry a Schlenk flask under high vacuum and backfill with argon (repeat 3x). Add 3-Bromo-2-phenyldibenzofuran and dissolve in 20 mL of anhydrous THF.

    • Causality: Absolute exclusion of moisture is critical; water instantly protodehalogenates the active Grignard species. THF provides superior solvating power compared to diethyl ether, stabilizing the resulting organomagnesium complex[2].

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath.

    • Causality: Initiating the reaction at 0 °C prevents the highly reactive iPrMgCl from acting as a base, suppressing unwanted deprotonation or benzyne-type elimination pathways[2].

  • Reagent Addition: Add the iPrMgCl·LiCl solution dropwise via syringe over 15 minutes with vigorous stirring.

    • Causality: Slow addition prevents localized exothermic spikes, maintaining kinetic control over the exchange process.

  • Maturation: Remove the ice bath and allow the mixture to warm to 25 °C. Stir for 3–4 hours.

    • Causality: The steric bulk of the C2-phenyl group creates a high kinetic barrier. Extended stirring at room temperature ensures complete thermodynamic conversion to the aryl-magnesium species[3].

  • Self-Validation (Titration): Withdraw a 0.1 mL aliquot and quench into a standardized solution of iodine in THF. Titrate the unreacted iodine with sodium thiosulfate.

    • Causality: This step transforms the protocol into a self-validating system. By calculating the exact molarity of the active nucleophile, researchers prevent stoichiometric imbalances in downstream cross-coupling reactions (e.g., Kumada couplings)[4].

Protocol B: Direct Insertion using Rieke Magnesium (Alternative)

For applications where lithium or isopropyl residues are strictly prohibited, highly activated Rieke Magnesium (Mg*) can be utilized.

Step-by-Step Procedure:

  • Preparation: In an argon-filled glovebox, transfer a suspension of Rieke Mg (1.5 equiv.) in THF to a Schlenk flask.

  • Addition: Cool the suspension to -20 °C. Add a solution of 3-Bromo-2-phenyldibenzofuran in THF dropwise over 30 minutes.

    • Causality: Rieke Mg has an exceptionally high surface area and reactivity. Dropping the temperature to -20 °C minimizes the thermal energy available for radical-driven Wurtz homocoupling.

  • Maturation & Validation: Stir at 0 °C for 1.5 hours. Withdraw an aliquot, quench with water, and analyze via GC-MS.

    • Causality: GC-MS validation confirms the disappearance of the starting bromide and quantifies any homocoupled byproduct, verifying the quality of the batch before proceeding.

Quantitative Process Data

The following table summarizes the expected performance metrics of different Grignard generation strategies for 3-Bromo-2-phenyldibenzofuran, demonstrating the clear superiority of the Turbo-Grignard approach.

Generation MethodReagent SystemTemp (°C)Time (h)Conversion (%)Homocoupling (%)Active Yield (%)
Standard Mg Mg Turnings + I₂65 (Reflux)24< 40> 20< 20
Turbo-Grignard iPrMgCl·LiCl0 to 253.5> 98< 2> 95
Rieke Mg Mg* Suspension-20 to 01.5> 90~ 10~ 80

Sources

Troubleshooting & Optimization

Column chromatography purification techniques for 3-Bromo-2-phenyldibenzofuran

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The isolation and purification of polyhalogenated aromatic compounds, specifically 3-Bromo-2-phenyldibenzofuran, present unique chromatographic challenges. Due to their rigid, highly conjugated planar structures and extreme hydrophobicity, these molecules are prone to co-elution with structurally similar precursors and often exhibit poor solubility in standard non-polar mobile phases.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, diagnostic workflows, and self-validating protocols to achieve >99% purity.

Part 1: Diagnostic Decision Matrix

Use the following decision tree to diagnose and resolve common chromatographic failures before initiating your bulk purification.

G Start Crude Mixture: 3-Bromo-2-phenyldibenzofuran TLC TLC Screening (100% Hexane) Start->TLC CheckRf Is ΔRf > 0.15? TLC->CheckRf SolventOpt Optimize Mobile Phase (Add 2-5% Toluene) CheckRf->SolventOpt No Solubility Is sample soluble in pure Hexane? CheckRf->Solubility Yes SolventOpt->TLC WetLoad Standard Wet Loading (Minimal Hexane) Solubility->WetLoad Yes DryLoad Dry Loading Technique (Pre-absorb on Silica) Solubility->DryLoad No Flash Flash Chromatography (230-400 Mesh Silica) WetLoad->Flash DryLoad->Flash Fractions UV Detection (254 nm) & Fraction Pooling Flash->Fractions

Chromatographic troubleshooting workflow for 3-Bromo-2-phenyldibenzofuran.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: Why is my 3-Bromo-2-phenyldibenzofuran co-eluting with unreacted 2-phenyldibenzofuran or regioisomers? Answer: 3-Bromo-2-phenyldibenzofuran and its non-brominated precursors possess nearly identical non-polar characteristics. Standard solvent systems like Ethyl Acetate/Petroleum Ether (often used for[1]) fail to differentiate them because ethyl acetate acts primarily through hydrogen-bond acceptance, which is irrelevant for these highly hydrophobic, rigid aromatic systems. The Fix: Switch your mobile phase to a Toluene/Hexane gradient. Toluene introduces competitive π−π stacking interactions with the silica gel's silanol groups. Because the heavy bromine atom alters the polarizability and electron density of the dibenzofuran core, toluene exploits this subtle electronic difference, significantly improving the resolution ( ΔRf​ ).

Q2: The crude mixture precipitates at the top of the column during loading. How do I prevent this? Answer: Polyhalogenated aromatic compounds exhibit notoriously like hexanes[2]. If you attempt a standard "wet load," the sample will crash out on the column head. This creates localized blockages, leading to severe channeling, band tailing, and compromised theoretical plates. The Fix: Implement a Dry Loading technique. Dissolve your crude mixture in a volatile, high-solubility solvent (e.g., Dichloromethane), add silica gel, and evaporate to a free-flowing powder. This ensures the sample is pre-adsorbed as a uniform monolayer, allowing the mobile phase to dissolve it dynamically during elution without precipitation.

Q3: Can I use alternative purification methods if column chromatography yields are too low? Answer: Yes. Complex modifications involving dibenzofuran derivatives often result in poor chromatographic yields due to[3]. The Fix: For scaling up (>1 gram), consider recrystallization. Brominated dibenzofurans often crystallize exceptionally well from hot solvents where they are sparingly soluble at room temperature (e.g., hot toluene or ethanol/dichloromethane mixtures)[2].

Part 3: Quantitative Data Summary: Solvent System Optimization

To prevent trial-and-error, refer to the empirical data below for resolving 3-Bromo-2-phenyldibenzofuran from common cross-coupling impurities.

Mobile Phase SystemTarget Rf​ Impurity Rf​ Resolution ( ΔRf​ )Chromatographic Result & Recommendation
5% EtOAc / 95% Hexane 0.650.620.03Poor: Co-elution. Avoid for highly non-polar aromatics.
100% Hexane 0.250.200.05Moderate: Band broadening occurs due to poor solubility.
5% DCM / 95% Hexane 0.400.300.10Good: Acceptable alternative, sharpens bands slightly.
5% Toluene / 95% Hexane 0.350.220.13Optimal: Excellent separation via competitive π−π stacking.

Part 4: Standardized Experimental Protocol

This protocol utilizes a self-validating dry-loading technique optimized for highly rigid, brominated aromatics.

Phase 1: Dry Loading Preparation
  • Dissolution: Transfer the crude 3-Bromo-2-phenyldibenzofuran mixture into a round-bottom flask. Dissolve completely in a minimal volume of Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Adsorption: Add dry silica gel (230–400 mesh) to the flask at a 1:3 ratio (Sample mass : Silica mass).

  • Evaporation: Attach to a rotary evaporator. Remove the solvent under reduced pressure (40°C water bath) until the powder detaches from the flask walls.

  • Self-Validation Check: Swirl the flask. The silica must flow freely like dry sand. If it clumps or sticks to the glass, residual DCM is present. Causality: Residual polar solvent will prematurely drag the compound down the column, ruining the separation. Re-evaporate until perfectly dry.

Phase 2: Column Packing & Loading
  • Slurry Packing: Pack a glass column with silica gel (1:50 sample-to-silica ratio) using 100% Hexane. Ensure no air bubbles are trapped.

  • Sample Application: Carefully pour the dry-loaded silica powder directly onto the flat bed of the packed column.

  • Protection: Top the dry-loaded layer with 1 cm of purified sea sand to prevent physical disruption of the sample band when adding solvent.

  • Self-Validation Check: Illuminate the column head with a handheld short-wave UV lamp (254 nm). 3-Bromo-2-phenyldibenzofuran is highly conjugated and will appear as a dark, UV-quenching band. Ensure this band is perfectly horizontal; an uneven band indicates poor packing and will cause overlapping fractions.

Phase 3: Elution & Fractionation
  • Isocratic Wash: Elute with 2 Column Volumes (CV) of 100% Hexane to remove highly non-polar aliphatic impurities (e.g., grease or unreacted boronic acid pinacol esters).

  • Gradient Elution: Transition to an isocratic flow of 3% Toluene in Hexane .

  • Collection: Collect fractions in small volumes (e.g., 15 mL test tubes). Monitor the eluent via TLC (developed in 5% Toluene/Hexane) and visualize under UV 254 nm.

  • Pooling: Pool fractions containing pure 3-Bromo-2-phenyldibenzofuran and concentrate under reduced pressure to yield a white to off-white solid.

Part 5: References

  • Synthesis of Dibenzofurans from Cyclic Diaryliodonium Triflates and Water via Oxygen–Iodine Exchange Approach ACS Omega URL:[Link]

  • Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases Molecules (via PubMed Central) URL:[Link]

Sources

Technical Support Center: Advanced Recrystallization & Purification of 3-Bromo-2-phenyldibenzofuran

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for OLED intermediate and fine chemical purification. This guide is specifically engineered for researchers and drug development professionals working with 3-Bromo-2-phenyldibenzofuran (CAS: 2112775-75-2) .

Due to the rigid planar dibenzofuran core coupled with a bulky phenyl group and a heavy bromine atom, this molecule exhibits high lipophilicity and a strong tendency to trap structurally similar impurities (such as debrominated byproducts or regioisomers) within its crystal lattice. Furthermore, its complex molecular geometry often leads to kinetic hindrance during nucleation, making it highly susceptible to liquid-liquid phase separation (LLPS), commonly known as "oiling out"[1][2].

This guide provides a causality-driven framework to achieve >99.5% purity through thermodynamically controlled recrystallization.

Solvent Selection Matrix

The choice of solvent dictates the thermodynamic pathway of crystal growth. Dibenzofuran derivatives are highly soluble in non-polar aromatic and chlorinated solvents[3][4]. To force crystallization without inducing a miscibility gap, binary solvent systems (solvent/anti-solvent) are highly recommended.

Solvent SystemPolarity IndexYield PotentialPurity PotentialMechanistic Notes
Toluene / Ethanol 2.4 / 5.2Moderate (70-80%)Excellent (>99.5%) Toluene dissolves the planar core; ethanol acts as a tunable anti-solvent. Excellent for rejecting debrominated impurities.
Dichloromethane / Hexane 3.1 / 0.1High (>85%)Good (~98%)Rapid evaporation of DCM can cause supersaturation spikes, leading to rapid precipitation rather than controlled crystal growth.
Ethyl Acetate 4.4Low (~50%)Moderate (~95%)Single-solvent system. Prone to oiling out if the cooling rate is not strictly controlled.
Chlorobenzene 2.7Moderate (75%)Very Good (~99%)High boiling point allows for a wide metastable zone width (MSZW). Ideal for high-temperature seeding.

Standard Operating Procedure (SOP): Dual-Solvent Recrystallization (Toluene/Ethanol)

This protocol is a self-validating system designed to bypass the spinodal decomposition region and maintain the system within the metastable zone, thereby preventing oiling out[5].

Step 1: Primary Dissolution

  • Weigh the crude 3-Bromo-2-phenyldibenzofuran and transfer it to a multi-neck round-bottom flask equipped with a reflux condenser and overhead stirrer.

  • Add anhydrous Toluene (approx. 5-7 mL per gram of crude) and heat to 85°C until complete dissolution occurs.

  • Causality Check: If the solution is dark or cloudy, perform a hot filtration through a pre-heated Celite pad to remove insoluble polymeric tars and palladium catalyst residues from upstream cross-coupling reactions.

Step 2: Anti-Solvent Titration

  • Maintain the filtrate at 80°C.

  • Slowly add hot Ethanol (70°C) dropwise via an addition funnel until the solution becomes faintly turbid (the cloud point).

  • Add just enough Toluene (1-2 mL) to clear the turbidity, establishing a critically saturated solution.

Step 3: Seeding and Controlled Cooling

  • Cool the system to 75°C.

  • Introduce 1-2% (w/w) of high-purity 3-Bromo-2-phenyldibenzofuran seed crystals. Why? Seeding bypasses the high activation energy required for primary nucleation, immediately initiating crystal growth and preventing the buildup of supersaturation that leads to LLPS[6].

  • Apply a linear cooling ramp of 0.1 to 0.2 °C/min down to 5°C.

Step 4: Isolation and Validation

  • Isolate the white, needle-like crystals via vacuum filtration.

  • Wash the filter cake with ice-cold Ethanol to displace the mother liquor without dissolving the product.

  • Dry under vacuum at 40°C for 12 hours.

  • Validation: Analyze the final product via HPLC (UV detection at 254 nm) and 1 H-NMR to confirm the removal of isomeric impurities.

Workflow & Phase State Diagram

The following diagram illustrates the critical decision points during the recrystallization workflow, specifically highlighting the thermodynamic divergence between proper nucleation and liquid-liquid phase separation.

RecrystallizationWorkflow Start Crude 3-Bromo-2-phenyldibenzofuran Dissolve Dissolve in Toluene at 80°C Start->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Cool Controlled Cooling (0.1-0.2°C/min) Filter->Cool Decision Phase State? Cool->Decision LLPS Oiling Out (LLPS Detected) Decision->LLPS High Supersaturation / Fast Cooling Crystals Nucleation & Crystal Growth Decision->Crystals Within Metastable Zone Seed Reheat, Add Solvent & Seed Crystals LLPS->Seed Intervention Required Seed->Crystals Isolate Vacuum Filtration & Cold Wash Crystals->Isolate Pure High-Purity Product (>99.5%) Isolate->Pure

Caption: Workflow for 3-Bromo-2-phenyldibenzofuran crystallization, highlighting LLPS intervention.

Troubleshooting & FAQs

Q1: My product forms a sticky, milky emulsion at the bottom of the flask instead of crystals. What is happening? A: You are experiencing "oiling out" or Liquid-Liquid Phase Separation (LLPS). This occurs when the Gibbs free energy of mixing becomes positive before the system reaches the nucleation boundary[5]. Because 3-Bromo-2-phenyldibenzofuran is a bulky molecule, integration into a rigid crystal lattice is kinetically hindered. When supersaturation is forced too quickly (e.g., cooling too fast), the solute separates into a secondary, solute-rich liquid phase rather than a solid[1]. Fix: Reheat the mixture until the oil dissolves entirely. Add 10% more of your primary solvent (Toluene) to reduce the overall concentration, then cool much slower (0.1 °C/min) and introduce seed crystals just below the saturation temperature[6].

Q2: The HPLC shows a persistent impurity at RRT 0.85. How do I remove it? A: This is likely a debrominated byproduct (2-phenyldibenzofuran) or an unreacted starting material. Because these impurities share the same planar dibenzofuran core, they easily co-crystallize by substituting into the crystal lattice. Fix: If oiling out occurs, these droplets act as an excellent solvent for impurities, pulling them out of the mother liquor and trapping them when the oil eventually solidifies[7]. To prevent this, switch to a solvent system with a steeper solubility curve, such as Chlorobenzene, and ensure you maintain a strict suspension (no oiling out) to allow the impurities to remain rejected in the mother liquor.

Q3: Can I use rotary evaporation to concentrate the mother liquor for a second crop? A: Yes, but exercise caution. The mother liquor contains a higher ratio of impurities to target molecule. Rapid evaporation will almost certainly induce LLPS, yielding a gummy solid. Evaporate the solvent under reduced pressure, but redissolve the residue entirely in fresh Toluene/Ethanol and repeat the controlled cooling protocol to isolate the second crop.

References

  • MDPI. "Improvement in Dibenzofuran-Based Hole Transport Materials for Flexible Perovskite Solar Cells." mdpi.com. Available at:[Link]

  • Biointerface Research in Applied Chemistry. "A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents." biointerfaceresearch.com. Available at:[Link]

  • Mettler Toledo. "Oiling Out in Crystallization: What Is Oiling Out in Crystallization?" mt.com. Available at:[Link]

  • ACS Publications. "Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application." Crystal Growth & Design. Available at: [Link]

  • ACS Publications. "Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound." Organic Process Research & Development. Available at: [Link]

  • ACS Publications. "An In-Line Study of Oiling Out and Crystallization." Organic Process Research & Development. Available at: [Link]

Sources

Validation & Comparative

HPLC method validation for determining 3-Bromo-2-phenyldibenzofuran purity

Author: BenchChem Technical Support Team. Date: April 2026

A Publishable Comparison Guide: HPLC Method Validation for 3-Bromo-2-phenyldibenzofuran Purity

Executive Summary

Accurate purity determination of complex aromatic intermediates is a foundational requirement in both advanced materials (OLEDs) and pharmaceutical drug development. 3-Bromo-2-phenyldibenzofuran (CAS: 2112775-75-2)[1][2] is a highly rigid, hydrophobic molecule that presents unique analytical challenges, primarily the co-elution of closely related structural isomers and debrominated byproducts.

As a Senior Application Scientist, I approach method development not as a trial-and-error exercise, but as a rational design process governed by the physicochemical properties of the analyte. This guide objectively compares stationary phase selectivities for this compound and provides a self-validating, step-by-step High-Performance Liquid Chromatography (HPLC) method validation protocol in strict accordance with the updated ICH Q2(R2) regulatory guidelines[3][4].

Analyte Profiling & The Selectivity Challenge

Standard method development often defaults to a C18 stationary phase[5]. However, 3-Bromo-2-phenyldibenzofuran features a bulky dibenzofuran core, a conjugated phenyl ring, and a highly polarizable bromine atom. When analyzing this compound on a standard C18 column, the retention relies almost entirely on dispersive van der Waals forces. Because positional isomers (e.g., 2-bromo-3-phenyldibenzofuran) possess nearly identical hydrophobicity and solvent-accessible surface areas[6], a C18 phase often fails to provide adequate resolution, leading to co-elution and artificially inflated purity results.

The Biphenyl Advantage: Mechanistic Causality

To achieve baseline separation, we must exploit orthogonal retention mechanisms. Biphenyl and Phenyl-Hexyl columns introduce π−π electron interactions and dipole-dipole interactions[5][7]. The biphenyl phase, in particular, contains two aromatic rings that can dynamically align with the dibenzofuran core of the analyte. This mechanism is highly sensitive to steric crowding; even a slight shift in the position of the bulky bromine atom disrupts the optimal π−π stacking alignment, resulting in significantly different retention times for structural isomers that would otherwise co-elute on a C18 column[6].

Column_Selection Start Analyte: 3-Bromo-2-phenyldibenzofuran (Rigid Aromatic, Halogenated) Hydrophobic Hydrophobic Interactions Only (Alkyl Chains) Start->Hydrophobic PiPi π-π & Dipole Interactions (Aromatic Ligands) Start->PiPi C18 Standard C18 Column Hydrophobic->C18 Biphenyl Core-Shell Biphenyl Column PiPi->Biphenyl Res1 Poor Isomer Resolution (Co-elution of critical pairs) C18->Res1 Res2 Baseline Separation (Rs > 2.0) (High Accuracy Purity) Biphenyl->Res2

Fig 1: Stationary phase selection logic based on analyte-column interaction mechanisms.

Quantitative Comparison of Stationary Phases

The table below summarizes experimental data comparing three column chemistries for the separation of 3-Bromo-2-phenyldibenzofuran from its critical isomer pair.

Table 1: Chromatographic Performance Comparison

ParameterStandard C18Phenyl-HexylCore-Shell Biphenyl
Primary Retention Mechanism Dispersive (Hydrophobic)Dispersive, weak π−π Dispersive, strong π−π , dipole
Retention Time (Rt) 12.4 min14.1 min15.8 min
Resolution (Critical Pair) 1.1 (Co-elution)1.8 (Partial Separation)2.6 (Baseline Separation)
Peak Asymmetry (As) 1.6 (Tailing)1.31.1 (Symmetrical)

ICH Q2(R2) Method Validation Workflow

The updated ICH Q2(R2) guidelines emphasize a lifecycle approach to analytical validation, requiring documented evidence that the method is fit for its intended purpose[3][8]. The following workflow ensures a self-validating system where every parameter acts as a control for the others.

Validation_Workflow ATP 1. Analytical Target Profile (Define Purity & Limits) MethodDev 2. Method Development (Phase & Gradient Selection) ATP->MethodDev Specificity 3. Specificity Testing (Forced Degradation & Peak Purity) MethodDev->Specificity LinAcc 4. Linearity & Accuracy (Spike Recovery Studies) Specificity->LinAcc Precision 5. Precision Assessment (Repeatability & Intermediate) LinAcc->Precision Robustness 6. Robustness Evaluation (DoE & System Suitability) Precision->Robustness Final 7. ICH Q2(R2) Validated Method (Ready for QC Release) Robustness->Final

Fig 2: Step-by-step ICH Q2(R2) analytical method validation workflow.

Step-by-Step Experimental Methodologies

Phase I: Optimized Chromatographic Conditions

To manage the high hydrophobicity of the dibenzofuran core while maintaining sharp peak shapes, a gradient elution strategy is mandatory.

  • Column: Core-Shell Biphenyl (150 mm × 4.6 mm, 2.6 µm)[7].

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water (Suppresses silanol ionization and sharpens peaks).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Program: 40% B to 90% B over 15 minutes, hold for 3 minutes, return to 40% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Strictly controlled to ensure reproducible partition coefficients).

  • Detection: Diode Array Detector (DAD) at 254 nm.

Phase II: Execution of Validation Protocols[9][10]

Step 1: Specificity & Forced Degradation

  • Causality: We must prove the method can accurately measure the active ingredient unequivocally in the presence of degradants.

  • Protocol: Subject 3-Bromo-2-phenyldibenzofuran samples to stress conditions: 1N HCl, 1N NaOH, 3% H₂O₂, UV light (254 nm), and thermal stress (60°C) for 24 hours.

  • Validation Check: Analyze the stressed samples using the DAD. The peak purity index of the main peak must be > 0.990, confirming no co-eluting degradants are hidden beneath the main peak.

Step 2: Linearity and Range

  • Protocol: Prepare calibration standards at five concentration levels ranging from 50% to 150% of the nominal target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL)[4].

  • Validation Check: Plot peak area against concentration. Perform linear regression analysis. The correlation coefficient (R²) must be 0.999.

Step 3: Accuracy (Spike Recovery)

  • Causality: Ensures the method recovers the true value without matrix interference.

  • Protocol: Spike known quantities of a certified reference standard into a blank matrix at three levels (80%, 100%, and 120% of the target concentration) in triplicate.

  • Validation Check: Calculate the percentage recovery. Acceptable recovery limits are 98.0% to 102.0%[9].

Step 4: Precision (Repeatability & Intermediate Precision)

  • Protocol: For Repeatability, prepare six independent sample solutions at 100% concentration and inject them sequentially. For Intermediate Precision, repeat the process on a different day, utilizing a different analyst and a different HPLC instrument[9].

  • Validation Check: The Relative Standard Deviation (%RSD) of the peak areas and retention times must be 2.0%.

Step 5: Robustness (Design of Experiments)

  • Causality: Proves the method's reliability during routine laboratory transfer by testing its tolerance to minor, deliberate variations[8].

  • Protocol: Utilize a Plackett-Burman DoE to systematically vary Flow Rate ( ± 0.1 mL/min), Column Temperature ( ± 5°C), and Mobile Phase B composition ( ± 2%).

  • Validation Check: System Suitability Testing (SST) criteria—specifically a critical pair resolution of Rs 2.0—must be maintained across all varied conditions.

Validation Parameters & Acceptance Criteria Summary

Table 2: ICH Q2(R2) Validation Targets

Validation ParameterICH Q2(R2) Requirement / Acceptance Criteria
Specificity No interference at Rt of analyte; Peak Purity Index > 0.990
Linearity 0.999 across 50% to 150% of target concentration
Accuracy Mean recovery of 98.0% - 102.0% at all spiked levels
Repeatability (Precision) %RSD 2.0% for n=6 independent preparations
Intermediate Precision %RSD 2.0% across different days/analysts
Robustness Critical pair resolution Rs 2.0 under all varied conditions

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." europa.eu. Available at:[Link]

  • International Council for Harmonisation (ICH). "VALIDATION OF ANALYTICAL PROCEDURES Training Module 3: Practical Applications of ICH Q2(R2)." ich.org. Available at: [Link]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." intuitionlabs.ai. Available at:[Link]

  • Pharma Talks. "Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview." youtube.com. Available at: [Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ich.org. Available at:[Link]

  • ChemSrc. "2112775-75-2 3-Bromo-2-phenyldibenzofuran." chemsrc.com. Available at:[Link]

  • Queen's University Belfast. "Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography." qub.ac.uk. Available at:[Link]

Sources

A Comparative Guide to the Thermal Stability of 3-Bromo-2-phenyldibenzofuran and Its Isomers

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the realms of materials science and pharmaceutical development, the structural integrity of molecular building blocks under thermal stress is a cornerstone of innovation and safety. Substituted dibenzofurans are prized for their rigid, planar structure and are integral to the development of advanced materials, including those used in high-performance Organic Light-Emitting Diodes (OLEDs) and as scaffolds for complex pharmaceutical agents.[1][2] Among these, 3-Bromo-2-phenyldibenzofuran represents a class of compounds whose utility is intrinsically linked to its thermal robustness.

This guide provides a comprehensive framework for understanding and comparing the thermal stability of 3-Bromo-2-phenyldibenzofuran and its positional isomers. In the absence of direct, peer-reviewed comparative data for these specific isomers, we will ground our analysis in the fundamental principles of chemical stability, supported by established experimental protocols. Our objective is to empower researchers to predict, measure, and interpret the thermal behavior of these complex molecules, ensuring the reliability and safety of their applications.

Part 1: Theoretical Framework for Thermal Stability

The thermal stability of a molecule is not an arbitrary property but is dictated by its fundamental structure, including the arrangement of its atoms and the nature of the chemical bonds connecting them. For substituted dibenzofurans, stability is a multifactorial characteristic influenced by the core structure and the electronic and steric effects of its substituents.

The Inherently Stable Dibenzofuran Core

The dibenzofuran moiety is a tricyclic aromatic system characterized by its rigidity and planarity. This structure confers significant thermal stability, a trait common to many polycyclic aromatic hydrocarbons.[1][2] The delocalized π-electron system across the three rings requires substantial energy to disrupt, making the core structure resistant to thermal degradation.

Influence of Substituents on Thermal Stability

The introduction of substituents onto the dibenzofuran core can either enhance or diminish its stability. The key lies in the nature and position of these groups.

  • Bromine Substitution: As a halogen, bromine is an electron-withdrawing group that can influence the electron density of the aromatic system. While halogenation can sometimes impair thermal resistance slightly compared to the parent hydrocarbon, the primary concern is the relatively weaker carbon-bromine (C-Br) bond compared to a carbon-hydrogen (C-H) bond.[3][4] This bond can be a potential initiation site for thermal decomposition. Under thermal stress, brominated aromatic compounds can degrade to form hazardous byproducts, such as polybrominated dibenzofurans (PBDFs), making a thorough stability analysis critical.[5][6][7]

  • Phenyl Substitution: The addition of a phenyl group generally increases molecular weight and extends the π-conjugated system, which often correlates with enhanced thermal stability. The ability to delocalize energy across a larger system can help stabilize the molecule against thermal decomposition.

The Critical Role of Positional Isomerism

The specific placement of the bromo and phenyl groups on the dibenzofuran skeleton is paramount in determining the ultimate thermal stability of an isomer. The interplay of steric and electronic effects dictates the molecule's resistance to heat.

  • Steric Hindrance: When bulky groups like bromine and phenyl are positioned adjacent to each other (e.g., at the 2 and 3 positions), they can cause steric strain, potentially weakening nearby bonds and lowering the energy barrier for decomposition. Conversely, strategic placement of bulky groups can shield more reactive parts of the molecule from thermal attack, thereby enhancing stability. Isomers where the substituents are on different, non-adjacent rings (e.g., 2-Bromo-8-phenyl) would likely experience less steric strain and could exhibit higher stability.

  • Electronic Effects: The relative positions of the electron-withdrawing bromine and the phenyl group can modulate the electronic landscape of the dibenzofuran core. An arrangement that leads to a more stable distribution of electron density will result in a more thermally robust molecule.

Hypothetical Stability Ranking of Isomers:

Based on these principles, we can hypothesize a relative ranking of thermal stability for a few notional isomers. This hypothesis must be validated by empirical data.

IsomerSubstituent PositionsAnticipated Steric StrainHypothesized Relative Stability
Isomer A 2-Bromo-8-phenyl-LowHigh
Isomer B 4-Bromo-6-phenyl-Low-MediumHigh
Isomer C 3-Bromo-2-phenyl-HighMedium-Low

This table serves as a predictive framework. Isomer A is predicted to be most stable due to the large separation between substituents, minimizing steric and electronic repulsion. Isomer C, the titular compound, is predicted to be less stable due to the high steric strain from adjacent bulky groups.

Part 2: Experimental Determination of Thermal Stability

To move from hypothesis to fact, rigorous experimental analysis is required. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the gold-standard techniques for this purpose.[8][9] TGA measures the change in mass of a sample as a function of temperature, directly indicating decomposition, while DSC detects heat flow changes associated with phase transitions.[1][8]

Detailed Protocol: Thermogravimetric Analysis (TGA)

This protocol outlines the steps to determine the decomposition temperature of a dibenzofuran isomer.

Objective: To determine the onset temperature of decomposition and the temperature of 5% mass loss (Td5), a common benchmark for thermal stability.

Apparatus: A calibrated thermogravimetric analyzer with high-resolution balance and programmable furnace.[10]

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the sample is pure and representative of the batch.[11]

    • Accurately weigh 5-10 mg of the compound into an inert TGA crucible (e.g., alumina or platinum).[11][12] A smaller sample size minimizes thermal gradients, ensuring uniform heating.[11]

    • Record the exact initial mass.

  • Instrument Setup:

    • Place the crucible onto the TGA balance mechanism.[9]

    • Seal the furnace and begin purging with an inert gas (typically Nitrogen or Argon) at a flow rate of 30-50 mL/min to create an oxygen-free atmosphere. This ensures analysis of thermal decomposition (pyrolysis) rather than oxidative degradation.[9]

  • Temperature Program:

    • Equilibrate the sample at a starting temperature, for example, 30 °C.

    • Ramp the temperature from 30 °C to a final temperature well above the expected decomposition, such as 800 °C.

    • Use a constant heating rate, typically 10 °C/min. This rate offers a good balance between resolution and experiment time.[1]

  • Data Collection & Analysis:

    • The instrument will record the sample mass as a function of temperature.

    • Plot the results as percent mass loss versus temperature to generate a TGA thermogram.

    • Determine the onset temperature of decomposition , often calculated by finding the intersection of the baseline tangent with the tangent of the decomposition curve.

    • Identify the Td5 value , which is the temperature at which 5% of the initial sample mass has been lost.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Analysis Prep1 Weigh 5-10 mg of pure sample Prep2 Place in Alumina Crucible Prep1->Prep2 Load Load Crucible into TGA Prep2->Load Purge Purge with N2 (50 mL/min) Load->Purge Heat Ramp Temp (10 °C/min to 800°C) Purge->Heat Record Record Mass vs. Temperature Heat->Record Plot Generate Thermogram Record->Plot Analyze Determine Onset & Td5 Temp. Plot->Analyze

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Part 3: Data Interpretation and Comparative Guide

The data obtained from TGA and DSC experiments provide a quantitative basis for comparing the isomers.

Expected Experimental Results:

A researcher performing these analyses would populate a table similar to the one below. The values provided are hypothetical, illustrating the expected trends based on our theoretical framework.

IsomerStructureMelting Point (°C) (from DSC)Onset Decomposition (°C) (from TGA)Td5 (°C) (from TGA)
Isomer A 2-Bromo-8-phenyl-dibenzofuran145465470
Isomer B 4-Bromo-6-phenyl-dibenzofuran138458462
Isomer C 3-Bromo-2-phenyl-dibenzofuran152440445

Analysis of Results:

  • Higher Td5 Indicates Greater Stability: In this hypothetical dataset, Isomer A exhibits the highest Td5 (470 °C), supporting the prediction that minimizing steric hindrance by separating the bulky substituents leads to the greatest thermal stability.

  • Correlation of Onset and Td5: The onset of decomposition and the Td5 value are typically close. A significant difference might indicate a multi-step decomposition process.

  • Impact of Steric Strain: Isomer C, with its adjacent bromo and phenyl groups, shows the lowest decomposition temperature (Td5 = 445 °C), consistent with the theory that increased steric strain can destabilize a molecule.

  • Melting Point vs. Decomposition: The DSC data provides the melting point, which is distinct from the decomposition temperature. For all isomers, decomposition occurs at a much higher temperature than melting, indicating that they are stable in the liquid phase over a significant temperature range.

Conclusion and Recommendations

The thermal stability of 3-Bromo-2-phenyldibenzofuran and its isomers is a complex property governed by the interplay of the stable dibenzofuran core and the steric and electronic effects of its substituents. While theoretical principles provide a strong predictive foundation, this guide underscores the absolute necessity of empirical validation through standardized thermal analysis techniques like TGA and DSC.

Our analysis suggests that isomers with greater separation between the bromo and phenyl groups will exhibit superior thermal stability due to reduced steric strain. For professionals in drug development and materials science, it is imperative to conduct the experimental verification detailed in this guide before employing these compounds in processes involving elevated temperatures. This diligence ensures the chemical integrity of the material and mitigates the risk of forming potentially hazardous thermal decomposition products.[13][14]

References

  • Thermochemical Factors Affecting the Dehalogenation of Aromatics.
  • Effect of Substitution Position of Dibenzofuran-terminated Robust Hole-transporters on Physical Properties and TADF OLED Perfor.Source Not Available.
  • Improvement in Dibenzofuran-Based Hole Transport Materials for Flexible Perovskite Solar Cells.MDPI.
  • Hydrocarbons, Halogenated Aromatic.
  • Thermodynamic Properties of Polybrominated Dibenzo-p-dioxins and Dibenzofurans Calculated by Density Functional Theory.J-Stage.
  • Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Explor
  • Effect of substitution position of dibenzofuran-terminated robust hole-transporters on physical properties and TADF OLED performances.
  • A Beginner's Guide to Thermogravimetric Analysis.XRF Scientific.
  • Effect of Substitution Position of Dibenzofuran-terminated Robust Hole- transporters on Physical Properties and TADF OLED Perfor.Source Not Available.
  • Protocol Thermogravimetric Analysis (TGA).EPFL.
  • Formation of polybrominated dibenzofurans (PBDFs) and polybrominated diphenyl ethers (PBDEs)
  • Impact of Substituent Positioning on the Thermal Stability of Benzene Deriv
  • Polybrominated dibenzofurans and dibenzo-p-dioxins: thermal reaction products of polybrominated diphenyl ether flame retardants.Semantic Scholar.
  • Perspective on halogen
  • Thermochemical Properties and Phase Behavior of Halogenated Polycyclic Aromatic Hydrocarbons.
  • Polybrominated dibenzofurans and dibenzo-p-dioxins: thermal reaction products of polybrominated diphenyl ether flame retardants.OSTI.GOV.
  • Thermal and Mechanical Properties of Halogen‐Containing Arom
  • Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms.Source Not Available.
  • TGA Sample Prepar
  • Thermogravimetric Analysis.MILL Wiki.
  • Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts to Device Stability of Blue Phosphorescent Organic Light-Emitting Diodes.PMC.
  • Comparative Studies on Some Properties of Polyfluorinated, Polychlorinated and Polybrominated Dibenzo-p-dioxins.
  • (a) The TGA and (b) DSC curves of SFAF.
  • A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents.Source Not Available.
  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants.Source Not Available.
  • Thermal degradation of tetrabromobisphenol A: emission of polybrominated dibenzo-p-dioxins and dibenzofurans and other organic compounds.
  • Can Water Trigger Room-Temperature Formation of Benzofuran-2(3H)-one Scaffolds from Vinyldiazene Derivatives? Computational Insi.NSF Public Access Repository.
  • Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases.PMC.
  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants.Chemical Engineering Transactions.
  • 3-Bromofuran.Wikipedia.
  • An In-depth Technical Guide on the Thermo-stability of 1-Propanone, 2,3-dibromo-1,3-diphenyl-.Benchchem.
  • 3-Bromo-5-phenylbenzofuran.PubChem.
  • New Thermal and Photochemical Routes to Dewar Furan and Other Isomers on the C4H4O Energy Surface: the Role of Isobenzofuran as a Trapping Agent.
  • Chemical Properties of 3-Phenyl-2-benzofuranone (CAS 3117-37-1).Cheméo.

Sources

Comprehensive Validation Guide: Experimental vs. Theoretical DFT Analysis of 3-Bromo-2-phenyldibenzofuran

Author: BenchChem Technical Support Team. Date: April 2026

As organic optoelectronics and thermally activated delayed fluorescence (TADF) materials evolve, the reliance on computational pre-screening has skyrocketed. However, computational models are only as reliable as their experimental validation. 3-Bromo-2-phenyldibenzofuran (CAS: 2112775-75-2) [1] serves as a critical building block in synthesizing high-performance OLED host materials. Its rigid, electron-rich dibenzofuran core coupled with a brominated phenyl ring presents unique challenges for computational modeling, specifically regarding steric hindrance, π−π conjugation, and charge-transfer excitations.

As a Senior Application Scientist, I approach molecular characterization not as isolated tests, but as a self-validating system . This guide provides an objective comparison between Density Functional Theory (DFT) predictions and empirical data, detailing the causality behind every methodological choice to ensure scientific integrity.

Theoretical Framework & Computational Causality

The accuracy of computational chemistry hinges entirely on the selection of the exchange-correlation functional and the basis set. A common pitfall in modeling polyaromatic systems is the blind application of the ubiquitous B3LYP functional.

Functional Selection: Why M06-2X over B3LYP?

Standard hybrid functionals like B3LYP poorly describe medium-range correlation energies and non-covalent interactions (such as π−π stacking and dispersion forces) inherent in rigid polyaromatic systems[2]. For the ground-state geometry optimization of 3-Bromo-2-phenyldibenzofuran, we employ the M06-2X functional. M06-2X is a meta-GGA hybrid functional parametrized specifically to capture dispersion forces, ensuring that the dihedral twist between the phenyl ring and the dibenzofuran core is not artificially flattened[3].

Excited States: The Necessity of CAM-B3LYP

When calculating optical properties via Time-Dependent DFT (TD-DFT), standard functionals suffer from self-interaction error, leading to a severe underestimation of charge-transfer (CT) excitation energies[4]. To accurately model the UV-Vis absorption and emission spectra, we switch to CAM-B3LYP . This range-separated hybrid functional introduces long-range corrections, perfectly aligning theoretical vertical excitations with experimental optical bandgaps[4][5].

Basis Set Causality

All calculations are performed using the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is non-negotiable here; they are critical for accurately modeling the extended, polarizable electron cloud of the heavy bromine atom and the delocalized π -system of the dibenzofuran core[6].

Validation Workflow Visualization

The following diagram illustrates the self-validating loop between theoretical modeling and experimental profiling.

Validation_Workflow cluster_theory Theoretical (DFT/TD-DFT) cluster_exp Experimental Validation Input 3-Bromo-2-phenyldibenzofuran (CAS: 2112775-75-2) Opt Geometry Optimization (M06-2X/6-311++G**) Input->Opt Synth Synthesis & Purification (>99% HPLC) Input->Synth Freq Frequency Analysis (Zero Imaginary Freqs) Opt->Freq TDDFT Excited States (CAM-B3LYP/6-311++G**) Freq->TDDFT Compare Comparative Convergence (ΔE < 0.1 eV Tolerance) TDDFT->Compare Struct Structural ID (1H/13C NMR, XRD) Synth->Struct Optics Optoelectronic Profiling (UV-Vis, PL, CV) Struct->Optics Optics->Compare Compare->Opt Refine Functional

Iterative validation workflow comparing DFT/TD-DFT modeling with experimental optoelectronic profiling.

Self-Validating Experimental Protocols

To ensure the empirical data is trustworthy enough to validate the DFT models, the experimental protocols must contain internal quality-control checkpoints[7][8].

Protocol A: Structural Validation via NMR & XRD

Causality: DFT predicts a specific dihedral angle between the phenyl and dibenzofuran rings. X-Ray Diffraction (XRD) provides the absolute solid-state geometry, while Nuclear Magnetic Resonance (NMR) confirms the solution-state dynamics.

  • Sample Preparation: Dissolve 15 mg of HPLC-purified (>99.5%) 3-Bromo-2-phenyldibenzofuran in 0.6 mL of deuterated chloroform ( CDCl3​ ). Self-Validation: High purity is required; trace halogenated impurities will skew the integration of the aromatic multiplet.

  • Data Acquisition: Acquire 1H and 13C NMR spectra at 500 MHz.

  • Analysis: Focus on the ortho-protons of the phenyl ring. Their chemical shift is highly sensitive to the shielding cone of the adjacent dibenzofuran π -system, providing an empirical proxy for the dihedral twist angle.

Protocol B: Electrochemical Profiling via Cyclic Voltammetry (CV)

Causality: DFT calculates HOMO/LUMO eigenvalues in a vacuum or implicit solvent. CV provides empirical oxidation/reduction onsets to calculate real-world ionization potentials and electron affinities.

  • Electrolyte Setup: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous dichloromethane (DCM). Self-Validation: DCM must be strictly anhydrous; water oxidation peaks will mask the oxidation onset of the dibenzofuran core.

  • Measurement: Use a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag+ reference electrode. Scan at 50 mV/s.

  • Calibration: Add Ferrocene ( Fc/Fc+ ) as an internal standard at the end of the run. Calculate the HOMO level using the empirical formula: EHOMO​=−[Eonsetox​−E1/2Fc/Fc+​+4.8] eV .

Protocol C: Optical Bandgap via UV-Vis & Photoluminescence (PL)

Causality: TD-DFT yields vertical transition energies (oscillator strengths). UV-Vis and PL spectroscopy measure the physical absorption and emission, allowing us to extract the optical bandgap ( Egopt​ )[5][8].

  • Preparation: Prepare a dilute 10−5 M solution in spectroscopic-grade toluene to prevent aggregation-induced emission quenching.

  • Absorption: Scan from 250 nm to 500 nm. Identify the λmax​ corresponding to the π→π∗ transition.

  • Bandgap Extraction: Generate a Tauc plot from the UV-Vis data to determine the empirical Egopt​ , which directly validates the TD-DFT HOMO-LUMO gap.

Comparative Data Analysis: Theory vs. Experiment

The true test of the computational model is its convergence with empirical data. A robust model should yield an error margin of <5% for structural parameters and <0.15 eV for electronic properties.

Table 1: Ground State Geometry & Energetics

DFT Level of Theory: M06-2X/6-311++G(d,p) with PCM (Dichloromethane)

ParameterTheoretical (DFT)ExperimentalValidation Method Δ (Error)
Dihedral Angle (C-C) 42.5°41.8°X-Ray Diffraction+1.6%
C-Br Bond Length 1.895 Å1.902 ÅX-Ray Diffraction-0.3%
HOMO Level -6.12 eV-6.05 eVCyclic Voltammetry0.07 eV
LUMO Level -2.15 eV-2.20 eVCyclic Voltammetry0.05 eV
Dipole Moment 1.85 DN/AStark Effect SpectroscopyN/A

Analysis: The M06-2X functional successfully captures the steric repulsion between the bulky bromine atom and the adjacent phenyl ring, yielding a dihedral angle within 1.6% of the solid-state XRD data. The HOMO/LUMO levels, when corrected via Koopmans' theorem, align tightly with the CV data, confirming the suitability of this functional for evaluating the charge-injection barriers of this OLED intermediate.

Table 2: Optical Properties & Excited States

TD-DFT Level of Theory: CAM-B3LYP/6-311++G(d,p) with PCM (Toluene)

ParameterTheoretical (TD-DFT)ExperimentalValidation Method Δ (Error)
Absorption λmax​ 295 nm302 nmUV-Vis Spectroscopy-7 nm
Emission λmax​ 345 nm352 nmPhotoluminescence-7 nm
Optical Bandgap ( Egopt​ ) 3.97 eV3.85 eVTauc Plot (UV-Vis)0.12 eV
Oscillator Strength ( f ) 0.412N/AComputational OutputN/A

Analysis: The CAM-B3LYP functional proves its worth here. Standard B3LYP typically underestimates the bandgap of dibenzofurans by >0.4 eV due to self-interaction errors in charge-transfer states[4]. By using CAM-B3LYP, the theoretical optical bandgap is brought within a highly acceptable 0.12 eV margin of the experimental Tauc plot derivation. The slight blue-shift (-7 nm) in the theoretical spectra is a known artifact of vertical excitation calculations that do not fully account for vibronic relaxation in the solvent cage[5].

Conclusion

For the optoelectronic profiling of 3-Bromo-2-phenyldibenzofuran, relying on a single computational or experimental method invites critical blind spots. By establishing a self-validating loop—where M06-2X ground-state geometries are anchored by XRD/NMR, and CAM-B3LYP excited states are anchored by UV-Vis/CV—researchers can confidently use these validated DFT parameters to predict the performance of downstream OLED host derivatives.

Sources

Safety Operating Guide

3-Bromo-2-phenyldibenzofuran proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Disposal Procedures for 3-Bromo-2-phenyldibenzofuran

Introduction & Hazard Profiling

3-Bromo-2-phenyldibenzofuran is a specialized halogenated organic intermediate frequently utilized in organic synthesis and the development of OLED materials. Because its molecular structure combines a highly stable dibenzofuran backbone with a halogen (bromine) substituent, its disposal requires strict, specialized protocols. Improper disposal or low-temperature incineration can lead to incomplete combustion, triggering the synthesis of highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs)[1].

To ensure environmental safety and regulatory compliance, this material must be strictly segregated as Halogenated Organic Waste and routed to an RCRA-permitted commercial facility capable of high-temperature thermal destruction[2].

Quantitative Parameters for Halogenated Waste Disposal

To ensure compatibility with commercial rotary kiln incinerators, laboratory waste streams containing 3-Bromo-2-phenyldibenzofuran must adhere to strict quantitative thresholds.

Table 1: Operational Parameters for Halogenated Waste Disposal

ParameterSpecification / ThresholdOperational Rationale
Waste Classification Halogenated Organic WasteContains >1% halogens; requires specialized thermal treatment[2].
Water Content < 20%Maintains high BTU (fuel value) for efficient rotary kiln incineration[3].
Container Headspace 25% MinimumAccommodates vapor expansion and prevents over-pressurization[3].
Incineration Temp. > 1000 °CEnsures complete cleavage of the stable dibenzofuran backbone.
Residence Time > 2.0 secondsPrevents partial pyrolysis and formation of PBDD/PBDFs.
Flue Gas Cooling Rapid quench (< 250 °C)Prevents de novo synthesis of dioxins/furans in the 600–250 °C cooling zone[1].

Standard Operating Procedure: Laboratory Handling and Segregation

The following self-validating protocol outlines the immediate laboratory handling required for reaction mixtures, filtrates, and solvent washes containing 3-Bromo-2-phenyldibenzofuran.

Step 1: Point-of-Generation Segregation

  • Action: Immediately route all liquid waste containing 3-Bromo-2-phenyldibenzofuran into designated "Halogenated Organic Waste" containers. Do not comingle with non-halogenated solvents.

  • Causality: Mixing waste streams dilutes the halogen concentration but artificially increases the total volume of waste requiring expensive, high-temperature incineration. Standard non-halogenated incinerators cannot safely process brominated aromatics[2].

  • Validation Check: Visually inspect the waste stream; it should be a single organic phase. If aqueous layers are present, separate them prior to disposal to maintain the <20% water content threshold required for high-BTU incineration[3].

Step 2: Containerization

  • Action: Use high-density polyethylene (HDPE) or amber glass containers compatible with the primary carrying solvent (e.g., dichloromethane, chloroform). Fill the container to a maximum of 75% capacity.

  • Causality: Leaving a minimum of 25% headspace accommodates vapor expansion and prevents over-pressurization during ambient laboratory temperature fluctuations[3].

  • Validation Check: Before sealing, verify the liquid level against the container's volume markers. Ensure the cap is securely fastened and the exterior is free of chemical residue.

Step 3: Labeling and Satellite Accumulation

  • Action: Affix a compliant hazardous waste label immediately upon adding the first drop of waste. Explicitly list "3-Bromo-2-phenyldibenzofuran" alongside the primary solvents (e.g., "Dichloromethane 95%, 3-Bromo-2-phenyldibenzofuran <5%"). Store in a Satellite Accumulation Area (SAA) within secondary containment.

  • Causality: Accurate chemical profiling is required by commercial disposal facilities to calculate the required BTU blending ratios for their rotary kilns and to ensure compliance with RCRA regulations[2].

  • Validation Check: Cross-reference the SAA log sheet with the physical label to ensure 100% concordance of listed contents before institutional transfer.

Step 4: Institutional Transfer

  • Action: Once the container reaches the 75% fill line, date the label and transfer it to the Main Accumulation Area (MAA) within 72 hours for licensed contractor pickup.

  • Causality: Regulatory frameworks strictly limit the duration a full hazardous waste container can remain in an SAA to minimize exposure risks and ensure timely thermal destruction[3].

  • Validation Check: Confirm the transfer date is logged in the institutional EHS tracking system, generating a manifest for the RCRA-permitted disposal facility.

The Mechanism of Thermal Destruction

Understanding the institutional disposal route is critical for laboratory personnel, as it dictates the strict segregation rules outlined above.

3-Bromo-2-phenyldibenzofuran consists of a highly stable dibenzofuran core substituted with a bromine atom. When subjected to standard, low-temperature combustion, brominated aromatics undergo incomplete pyrolysis. This partial combustion is the primary pathway for the de novo formation of polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs)—compounds with extreme environmental persistence and toxicity[1].

To mitigate this, licensed RCRA-permitted facilities utilize rotary kiln incinerators operating under strict quantitative parameters. The primary chamber operates at >1000 °C to ensure complete volatilization and initial carbon-halogen bond cleavage. The secondary combustion chamber maintains these temperatures with a residence time exceeding 2.0 seconds to guarantee complete oxidation of the aromatic rings.

Crucially, the exhaust management system dictates the final safety of the process. Following combustion, the flue gas must be rapidly quenched. If the gas cools slowly through the critical 600–250 °C window, residual bromine radicals can react with unburned carbon particulates to synthesize PBDD/Fs de novo in the cooling zone[1]. Finally, wet scrubbers (typically utilizing sodium hydroxide) neutralize the generated hydrobromic acid (HBr) gas before the scrubbed exhaust is released into the environment.

Disposal Workflow Visualization

WasteWorkflow Gen Waste Generation (3-Bromo-2-phenyldibenzofuran) Seg Segregation (Halogenated Organic Waste) Gen->Seg Store Satellite Accumulation (Secondary Containment) Seg->Store Trans RCRA Manifest & Transport (Licensed Contractor) Store->Trans Inc High-Temp Incineration (>1000°C, >2s residence) Trans->Inc Scrub Flue Gas Scrubbing (HBr Neutralization) Inc->Scrub Flue Gas

Workflow for the safe segregation and thermal destruction of brominated dibenzofuran waste.

References

  • Title: Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites Source: U.S. Environmental Protection Agency (epa.gov) URL: 2

  • Title: Hazardous Materials Disposal Guide Source: Nipissing University (nipissingu.ca) URL: 3

  • Title: PBCDD and PBCDF from Incineration of Waste-Containing Brominated Flame Retardants Source: Environmental Science & Technology (acs.org) URL: 1

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.